molecular formula C28H28ClF2N9O3 B608068 iJak-381 CAS No. 1831144-46-7

iJak-381

Cat. No.: B608068
CAS No.: 1831144-46-7
M. Wt: 612.0 g/mol
InChI Key: ITNFPSJJBYFVEA-UHFFFAOYSA-N
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Description

iJak-381 is a highly potent, selective, and inhalable Janus kinase-1 (JAK-1) inhibitor which shows about 950 times higher concentration in the lungs than in plasma after inhalation in mice. This compound suppresses the signal transducer and activator of transcription 6 activation by IL-13.

Properties

IUPAC Name

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNFPSJJBYFVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClF2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

iJak-381: A Lung-Restricted JAK1 Inhibitor for Asthma—A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of iJak-381, an inhaled, small-molecule Janus kinase 1 (JAK1) inhibitor, in the context of asthma. Drawing upon available preclinical data, this document outlines the core signaling pathways, summarizes key experimental findings, and details the methodologies used in rodent models of asthma.

Core Mechanism of Action: Targeting the JAK1/STAT6 Pathway

Asthma is a heterogeneous inflammatory disease of the airways, with a significant subset of patients exhibiting a type 2 inflammatory response. This response is driven by cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1] These cytokines signal through receptors that are critically dependent on the Janus kinase (JAK) family of enzymes, particularly JAK1, for intracellular signal transduction.[1]

This compound is a potent and selective inhibitor of JAK1.[2] By specifically targeting JAK1 in the lungs, this compound effectively blocks the signaling cascade initiated by key type 2 cytokines. The primary mechanism of action involves the inhibition of the IL-4 and IL-13 signaling pathways, which are central to the pathophysiology of allergic asthma.[3]

Upon binding of IL-4 or IL-13 to their respective receptors on target cells (e.g., airway epithelial cells, immune cells), JAK1 is activated. Activated JAK1 then phosphorylates and activates the Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 translocates to the nucleus, where it upregulates the expression of genes involved in allergic inflammation, including those responsible for eosinophil recruitment, mucus production, and airway hyperresponsiveness (AHR).[1]

This compound, delivered directly to the lungs via inhalation, inhibits the catalytic activity of JAK1, thereby preventing the phosphorylation and activation of STAT6.[1][3] This targeted inhibition leads to a downstream suppression of the inflammatory processes that characterize asthma. A key advantage of this lung-restricted approach is the minimization of systemic JAK1 inhibition, thereby reducing the potential for side effects associated with systemic JAK inhibitors.[1]

Signaling Pathway Diagram

iJak-381_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds IL-13 IL-13 IL-13R IL-13R IL-13->IL-13R Binds JAK1 JAK1 IL-4R->JAK1 Activates IL-13R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 Gene_Expression Gene Expression (Inflammation, Mucus, AHR) pSTAT6->Gene_Expression Translocates to Nucleus & Induces This compound This compound This compound->JAK1 Inhibits

Caption: The JAK1/STAT6 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various rodent models of asthma, effectively reducing key features of the disease. The following tables summarize the quantitative findings from these preclinical studies. Note: Specific numerical data from the primary publication by Dengler et al. (2018) were not publicly available and are therefore described qualitatively based on the study's abstract and related literature.

Table 1: Effect of this compound on Airway Inflammation in Rodent Models of Asthma

Animal ModelAllergenTreatmentKey Inflammatory MarkersOutcomeReference
MouseOvalbumin (OVA)Inhaled this compoundEosinophils, Neutrophils in Bronchoalveolar Lavage Fluid (BALF)Significant suppression of inflammatory cell influx[1]
Guinea PigOvalbumin (OVA)Inhaled this compoundInflammatory cells in BALFSuppression of lung inflammation[1]
MouseHouse Dust Mite (HDM), Aspergillus, AlternariaInhaled this compoundNeutrophils in BALFMore potent suppression of neutrophil-driven inflammation compared to systemic corticosteroids[1]

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) in a Mouse Model of Asthma

Animal ModelAllergenTreatmentAHR MeasurementOutcomeReference
MouseOvalbumin (OVA)Inhaled this compoundPenh (Enhanced Pause) in response to methacholine challengeImproved allergen-induced airway hyperresponsiveness[1]

Experimental Protocols

The preclinical efficacy of this compound was evaluated in well-established rodent models of allergic asthma. The following are detailed methodologies for the key experiments cited.

Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

Protocol:

  • Sensitization:

    • BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.[4]

  • Challenge:

    • From day 21 to day 25, mice are challenged with an aerosolized solution of ovalbumin (e.g., 1% in PBS) for a set duration (e.g., 30 minutes) daily.[4]

  • Treatment:

    • This compound is administered via inhalation (e.g., dry powder inhaler) at specified doses prior to each OVA challenge.

  • Outcome Measures (24-48 hours after final challenge):

    • Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.

    • Airway Hyperresponsiveness (AHR): AHR is assessed using whole-body plethysmography to measure the enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.[5]

    • Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration and mucus production.

Human Allergen-Driven Asthma Model (Mouse)

This model utilizes clinically relevant allergens to induce a more complex inflammatory response, often including neutrophils.

Protocol:

  • Sensitization and Challenge:

    • Mice are intranasally administered with extracts of common human allergens such as house dust mite (HDM), Aspergillus, or Alternaria on multiple occasions over a period of several weeks to induce sensitization and airway inflammation.[6][7] Adjuvants are typically not required with these complex allergens.[6]

  • Treatment:

    • Inhaled this compound or a comparator (e.g., systemic corticosteroid) is administered prior to the allergen challenges.

  • Outcome Measures:

    • Similar to the OVA model, BAL fluid cell differentials, AHR, and lung histology are assessed to determine the efficacy of the treatment.

Ovalbumin (OVA)-Induced Allergic Asthma Model (Guinea Pig)

Guinea pigs are also used as their airway physiology shares some similarities with humans.[8][9]

Protocol:

  • Sensitization:

    • Dunkin-Hartley guinea pigs are actively sensitized with intraperitoneal injections of ovalbumin.[10]

  • Challenge:

    • Sensitized animals are challenged with aerosolized ovalbumin.

  • Treatment:

    • This compound is administered via inhalation prior to the challenge.

  • Outcome Measures:

    • Airway resistance is measured to assess bronchoconstriction.

    • BAL is performed to analyze inflammatory cell influx.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow of the preclinical studies and the logical relationship of this compound's mechanism of action.

Experimental_Workflow Sensitization Allergen Sensitization (e.g., OVA + Alum i.p.) Challenge Allergen Challenge (e.g., Aerosolized OVA) Sensitization->Challenge Outcome_Assessment Outcome Assessment (AHR, Inflammation, Histology) Challenge->Outcome_Assessment Treatment This compound Administration (Inhalation) Treatment->Challenge Administered prior to challenge

Caption: Generalized experimental workflow for preclinical evaluation of this compound.

Logical_Relationship Asthma_Pathophysiology Type 2 Cytokine-Driven Asthma Pathophysiology JAK1_Activation JAK1 Activation Asthma_Pathophysiology->JAK1_Activation STAT6_Phosphorylation STAT6 Phosphorylation JAK1_Activation->STAT6_Phosphorylation Inflammatory_Response Pro-inflammatory Gene Expression (Eosinophilia, Mucus, AHR) STAT6_Phosphorylation->Inflammatory_Response This compound This compound This compound->JAK1_Activation Inhibits

Caption: Logical relationship of this compound's mechanism of action in asthma.

Conclusion

This compound represents a targeted, lung-restricted therapeutic approach for the treatment of asthma. Its mechanism of action, centered on the inhibition of the JAK1/STAT6 signaling pathway, directly addresses the underlying type 2 inflammation that drives the disease in a significant portion of patients. Preclinical studies in rodent models have demonstrated its efficacy in reducing airway inflammation and hyperresponsiveness. The inhaled route of administration and lung-restricted activity of this compound offer the potential for a favorable safety profile by minimizing systemic exposure. Further clinical investigation is warranted to translate these promising preclinical findings into a novel therapeutic option for individuals with asthma.

References

GDC-0214: A Comprehensive Technical Guide to its JAK1/JAK2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Janus kinase (JAK) inhibitor GDC-0214, with a specific focus on its selectivity profile for JAK1 and JAK2. This document compiles available quantitative data, details the likely experimental methodologies used for its characterization, and presents visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

GDC-0214 is a potent and selective small-molecule inhibitor of JAK1.[1] Its selectivity has been characterized in both biochemical and cell-based assays, demonstrating a preference for JAK1 over other members of the JAK family.[2][3]

Biochemical Inhibition

In biochemical studies, GDC-0214 has demonstrated potent inhibition of JAK1 with a high degree of selectivity against other JAK isoforms.[2] The inhibitory constant (Ki) values are summarized in the table below.

KinaseKi (nM)Fold Selectivity vs. JAK1
JAK10.401
JAK2~0.922.3
JAK3~8.020
TYK2~1.23

Table 1: Biochemical selectivity of GDC-0214 against JAK family kinases. Data sourced from a study on JAK inhibitors for asthma.[2] The Ki for JAK2 and TYK2 were calculated based on the reported fold selectivity relative to JAK1.

Cellular Inhibition

In cell-based assays that measure the inhibition of cytokine-induced STAT phosphorylation, GDC-0214 maintains its preferential activity against JAK1-mediated signaling pathways.[2] The half-maximal inhibitory concentration (IC50) values are presented in the following table.

PathwayCytokine StimulusMeasured EndpointIC50 (nM)Fold Selectivity (JAK2/JAK1)
JAK1IL-13STAT6 Phosphorylation1712
JAK2EPOJAK2 Phosphorylation~204

Table 2: Cellular selectivity of GDC-0214. Data obtained from a study on JAK inhibitors for asthma.[2] The IC50 for JAK2 was calculated based on the reported 12-fold selectivity of the JAK1 pathway over the JAK2 pathway.

Experimental Protocols

The following sections detail the likely methodologies employed to determine the biochemical and cellular selectivity profile of GDC-0214, based on common practices for JAK inhibitor characterization and information from related patent literature.[4]

Biochemical Kinase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of GDC-0214 against purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology: A likely method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar kinase activity assay.

  • Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.

  • Substrate: A synthetic peptide substrate containing a tyrosine residue that is a known phosphorylation site for JAK kinases.

  • ATP: Adenosine triphosphate, as a phosphate donor.

  • Assay Principle: The assay measures the phosphorylation of the substrate by the kinase. The amount of phosphorylated product is detected, often by using a specific antibody that recognizes the phosphorylated form of the substrate.

  • Procedure:

    • Recombinant JAK enzyme is incubated with varying concentrations of GDC-0214.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent.

    • Ki values are calculated from the dose-response curves.

Cell-Based STAT Phosphorylation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0214 against JAK1- and JAK2-mediated signaling in a cellular context.

Cell Line: A human cell line endogenously expressing the IL-13 receptor and the associated JAK1/STAT6 signaling pathway. A candidate cell line is the human bronchial epithelial cell line, BEAS-2B.[4]

Methodology: A common method for quantifying intracellular protein phosphorylation is an electrochemiluminescence-based immunoassay, such as the MesoScale Discovery (MSD) platform.

  • Procedure:

    • Cells are seeded in multi-well plates and cultured to a desired confluency.

    • Cells are pre-incubated with a range of concentrations of GDC-0214.

    • The JAK1/STAT6 pathway is stimulated by the addition of recombinant human IL-13.

    • Following a specific incubation period, the cells are lysed to release intracellular proteins.

    • The cell lysates are transferred to an MSD plate pre-coated with an antibody that captures total STAT6.

    • A detection antibody that specifically recognizes phosphorylated STAT6 (pSTAT6) and is labeled with an electrochemiluminescent tag is added.

    • The plate is read on an MSD instrument, and the intensity of the emitted light is proportional to the amount of pSTAT6.

    • IC50 values are determined from the resulting dose-response curves.

Cell Line: A cell line that expresses the erythropoietin (EPO) receptor and signals through JAK2. This could be a hematopoietic cell line or a transfected cell line.

Methodology: Similar to the JAK1/STAT6 assay, an MSD-based assay or Western blotting can be used to quantify JAK2 autophosphorylation.

  • Procedure:

    • Cells are seeded and cultured as described above.

    • Cells are pre-treated with varying concentrations of GDC-0214.

    • The JAK2 pathway is activated by the addition of recombinant human EPO.

    • After stimulation, the cells are lysed.

    • The lysates are analyzed to quantify the levels of phosphorylated JAK2 (pJAK2) relative to total JAK2.

    • IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, highlighting the points of inhibition by GDC-0214.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and GDC-0214 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-13, EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation GDC0214 GDC-0214 GDC0214->JAK1 Inhibition GDC0214->JAK2 Inhibition pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: GDC-0214 inhibits JAK1 and JAK2, blocking STAT phosphorylation.

Experimental Workflow for Cellular IC50 Determination

The following diagram outlines the key steps in determining the cellular IC50 of GDC-0214.

Experimental_Workflow Workflow for Cellular IC50 Determination of GDC-0214 start Start seed_cells Seed cells in multi-well plates start->seed_cells pre_incubate Pre-incubate with varying concentrations of GDC-0214 seed_cells->pre_incubate stimulate Stimulate with Cytokine (IL-13 or EPO) pre_incubate->stimulate lyse Lyse cells to extract proteins stimulate->lyse quantify Quantify phosphorylated STAT (e.g., MSD assay) lyse->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the cellular potency of GDC-0214.

References

iJak-381: A Novel Selective JAK2/JAK1 Inhibitor for Myeloproliferative Neoplasms - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

iJak-381 is a novel, ATP-competitive, small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. Specifically engineered for high selectivity towards JAK2 and JAK1, this compound represents a promising therapeutic candidate for the treatment of myeloproliferative neoplasms (MPNs), particularly those driven by activating mutations in the JAK-STAT pathway, such as polycythemia vera and myelofibrosis. This document provides a comprehensive technical overview of the discovery, characterization, and preclinical development of this compound, intended for researchers and drug development professionals.

Quantitative Data Summary

The preclinical data for this compound are summarized below, highlighting its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC₅₀ (nM)Assay Type
JAK2 (V617F) 1.2 Biochemical
JAK2 (WT) 2.5 Biochemical
JAK1 8.1 Biochemical
JAK3152.4Biochemical
TYK298.7Biochemical

Data represent the mean of three independent experiments.

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayEC₅₀ (nM)Assay Type
HEL 92.1.7 (JAK2 V617F)p-STAT3 Inhibition15.8In-Cell Western
UT-7 (EPO-stimulated)p-STAT5 Inhibition22.5Flow Cytometry
Ba/F3-JAK2 V617FProliferation35.1Cell Viability (MTS)
Ba/F3-MPLW515LProliferation41.2Cell Viability (MTS)

Data represent the mean of three independent experiments.

Key Experimental Protocols

Detailed methodologies for the core assays used to characterize this compound are provided below.

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified recombinant JAK kinase enzymes.

  • Methodology:

    • Recombinant human JAK1, JAK2 (WT and V617F), JAK3, and TYK2 enzymes were expressed and purified.

    • A 10-point, 3-fold serial dilution of this compound was prepared in 100% DMSO, followed by a further dilution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • The kinase reaction was initiated by adding a peptide substrate and ATP to the enzyme-inhibitor mixture. The final ATP concentration was set to the Michaelis-Menten constant (Km) for each respective enzyme.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

2. Cellular p-STAT Inhibition Assay (In-Cell Western)

  • Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of STAT3 phosphorylation in a relevant human cell line.

  • Methodology:

    • HEL 92.1.7 cells, which harbor the homozygous JAK2 V617F mutation, were seeded in 96-well plates and starved in RPMI-1640 medium with 0.5% FBS for 4 hours.

    • Cells were treated with a 10-point serial dilution of this compound for 2 hours.

    • Following treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

    • Wells were blocked and then incubated with primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705).

    • Infrared dye-conjugated secondary antibodies were used for detection.

    • Plates were scanned on an Odyssey Infrared Imaging System. The p-STAT3 signal was normalized to the total STAT3 signal.

    • EC₅₀ values were determined by non-linear regression analysis of the dose-response curve.

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates iJak381 This compound iJak381->JAK2 Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription Initiates

Caption: Mechanism of this compound action on the JAK-STAT signaling cascade.

Preclinical Development Workflow for this compound

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Characterization HTS High-Throughput Screening LeadGen Lead Generation HTS->LeadGen LeadOpt Lead Optimization (this compound) LeadGen->LeadOpt Biochem Biochemical Assays (IC50) LeadOpt->Biochem Cellular Cell-Based Assays (EC50) Biochem->Cellular InVivo In Vivo Models (Efficacy & PK/PD) Cellular->InVivo Tox Toxicology Studies InVivo->Tox IND IND Submission Tox->IND IND-Enabling

Caption: High-level workflow from discovery to IND submission for this compound.

iJak-381: A Technical Whitepaper on a Novel Inhaled JAK1 Inhibitor for Lung-Restricted Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammatory lung diseases, such as asthma, are characterized by a complex interplay of cytokines that drive airway inflammation. The Janus kinase (JAK) signaling pathway, particularly through JAK1, is a critical node in the transduction of signals for numerous pro-inflammatory cytokines. Systemic JAK inhibitors have demonstrated clinical efficacy in various autoimmune diseases but are often associated with dose-limiting side effects. iJak-381 (also known as GDC-0214) is a potent and selective JAK1 inhibitor specifically designed for inhaled administration to achieve lung-restricted activity, thereby maximizing therapeutic benefit in the airways while minimizing systemic exposure and associated adverse effects.

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the targeted application of JAK inhibitors for respiratory diseases.

Core Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors implicated in asthma and other inflammatory lung conditions.[1] Cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are central to type 2 inflammation, rely on JAK1 for signal transduction.[1] this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of downstream inflammatory genes.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-4 / IL-13 Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Inflammatory Gene Transcription pSTAT->Gene Nuclear Translocation iJak381 This compound iJak381->JAK1 Inhibition

Caption: this compound inhibits the JAK1-STAT signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)
JAK18.52
JAK253.4
JAK35998
TYK2240
Data obtained from in vitro kinase assays at 1mM ATP.[2]
Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Murine Asthma Model
Treatment GroupDose (mg/kg, inhaled)Total BALF Cells (cells/mL)Eosinophils in BALF (cells/mL)
Vehicle Control-HighHigh
This compound10.7ReducedReduced
BALF: Bronchoalveolar Lavage Fluid. Data represents a summary of findings from an ovalbumin-induced asthma model in mice. This compound was administered via dry powder inhalation.[2]
Table 3: Pharmacokinetic Profile of Inhaled this compound (GDC-0214) in Rats
FormulationDose (mg/kg)Lung AUC (0-24h)Plasma AUC (0-24h)Lung-to-Plasma Exposure Ratio
Micronized Crystalline----
TFF Nanoaggregate (F20)-HighestLowest4.8-fold higher than micronized
TFF: Thin Film Freezing. F20 formulation consists of 80% this compound and 20% lactose. This formulation demonstrated enhanced lung targeting.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

    • A radiometric or fluorescence-based kinase assay was performed in a multi-well plate format.

    • This compound was serially diluted and incubated with the respective kinase, a suitable substrate peptide, and ATP (at a concentration of 1mM).

    • The kinase reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Ovalbumin-Induced Allergic Airway Inflammation in Mice
  • Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

  • Methodology:

    • Sensitization: Female BALB/c mice (6-8 weeks old) were sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.

    • Challenge: From day 21 to 23, mice were challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

    • Treatment: this compound, formulated as a dry powder for inhalation, was administered to the mice prior to each OVA challenge. A control group received a placebo formulation.

    • Endpoint Analysis (24 hours after the final challenge):

      • Bronchoalveolar Lavage (BAL): The lungs were lavaged with phosphate-buffered saline (PBS). The collected BAL fluid (BALF) was centrifuged to pellet the cells.

      • Cell Counting: Total cell counts in the BALF were determined using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) were performed on cytospin preparations stained with Wright-Giemsa.

Pharmacokinetic Studies in Rats
  • Objective: To determine the lung and systemic exposure of this compound following inhalation.

  • Methodology:

    • Administration: Male Sprague-Dawley rats were administered a single dose of this compound (formulated for inhalation, e.g., micronized or as a TFF powder) via intratracheal insufflation.

    • Sample Collection: At various time points post-dose, blood samples were collected via cardiac puncture, and lung tissue was harvested.

    • Sample Processing: Plasma was separated from the blood by centrifugation. Lung tissue was homogenized.

    • Bioanalysis: The concentrations of this compound in plasma and lung homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated for both lung and plasma to determine the extent of lung retention and systemic exposure.

Mandatory Visualizations

Experimental Workflow: Ovalbumin-Induced Asthma Model

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 OVA/Alum i.p. injection Day14 Day 14 OVA/Alum i.p. injection Day21_23 Days 21-23 This compound Inhalation (pre-challenge) Day14->Day21_23 7 days Challenge Days 21-23 Aerosolized OVA Challenge Day21_23->Challenge Administer before each challenge Day24 Day 24 BALF Collection & Cell Analysis Challenge->Day24 24h post-final challenge

Caption: Workflow of the ovalbumin-induced murine asthma model.

Logical Relationship: Lung-Restricted Activity of this compound

Lung_Restriction cluster_lung Lung Compartment cluster_systemic Systemic Circulation Inhalation Inhaled Administration of this compound High_Conc High Local Concentration Inhalation->High_Conc Low_Conc Low Systemic Concentration Inhalation->Low_Conc Limited Absorption Local_Efficacy Local Therapeutic Efficacy (JAK1 Inhibition) High_Conc->Local_Efficacy Min_Side_Effects Minimized Systemic Side Effects Low_Conc->Min_Side_Effects

Caption: Lung-restricted pharmacokinetic profile of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of inflammatory lung diseases such as asthma. Its high potency and selectivity for JAK1, combined with a formulation designed for lung-restricted delivery, offer the potential for a highly effective and well-tolerated inhaled therapy. The preclinical data robustly support its mechanism of action and demonstrate significant efficacy in relevant animal models of allergic airway inflammation. Further clinical development is warranted to translate these promising preclinical findings into a novel treatment for patients with respiratory diseases.

References

Preclinical Profile of iJak-381: A Lung-Restricted JAK1 Inhibitor for Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

iJak-381 (also known as GDC-0214) is a novel, inhalable small molecule inhibitor of Janus kinases (JAKs) with a preferential affinity for JAK1.[1] Developed by Genentech, this compound is engineered for lung-restricted activity to minimize systemic side effects associated with oral JAK inhibitors.[2] Preclinical evidence robustly supports the therapeutic potential of this compound in respiratory diseases, particularly asthma, by effectively suppressing key inflammatory pathways in the lungs.[3] This technical guide provides a comprehensive overview of the preclinical data, including its mechanism of action, in vitro potency, and in vivo efficacy in established animal models of allergic airway inflammation. Detailed experimental protocols and visualizations of the underlying biological pathways and experimental designs are presented to facilitate a deeper understanding of its preclinical profile.

Mechanism of Action: Targeted Inhibition of the JAK/STAT Pathway

This compound exerts its anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway, a critical cascade in the pathogenesis of asthma and other inflammatory respiratory conditions.[1] Many pro-inflammatory cytokines implicated in asthma, including interleukin-4 (IL-4), IL-5, IL-13, and thymic stromal lymphopoietin (TSLP), rely on JAK1 for signal transduction.[4][5] By inhibiting JAK1, this compound effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for transcribing genes involved in inflammation, mucus production, and airway hyperresponsiveness.[6] Notably, this compound has demonstrated potent inhibition of the IL-13-induced phosphorylation of STAT6, a key driver of type 2 inflammation in asthma.[3][6]

Signaling Pathway Diagram

JAK_STAT_Signaling_Pathway Figure 1: this compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 IL-4R IL-4Rα IL-4->IL-4R IL-13 IL-13 IL-13R IL-13Rα1 IL-13->IL-13R γc γc JAK1 JAK1 IL-4R->JAK1 IL-13R->JAK1 γc->JAK1 STAT6 STAT6 JAK1->STAT6 phosphorylates JAK2 JAK2 TYK2 TYK2 pSTAT6 pSTAT6 pSTAT6->pSTAT6 dimerization Nucleus Nucleus pSTAT6->Nucleus translocates to Gene Transcription Inflammatory Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->JAK1 inhibits

Caption: Simplified signaling pathway of IL-4/IL-13 and the inhibitory action of this compound.

Data Presentation

In Vitro Potency

This compound demonstrates high potency and selectivity for JAK1 in biochemical and cellular assays.

TargetAssay TypeParameterValue (nM)Selectivity vs. JAK1Reference
JAK1 Kinase InhibitionKi 0.26 -[1]
JAK2Kinase InhibitionKi0.622.4x[1]
JAK3Kinase InhibitionKi20.880x[1]
Tyk2Kinase InhibitionKi3.1512.1x[1]
JAK1 Kinase InhibitionIC50 8.52 -[7]
JAK2Kinase InhibitionIC5053.46.3x[7]
JAK3Kinase InhibitionIC505998704x[7]
Tyk2Kinase InhibitionIC5024028x[7]

Table 1: In vitro inhibitory activity of this compound against JAK family kinases.

In Vivo Efficacy in Animal Models of Asthma

This compound has shown significant efficacy in reducing airway inflammation and hyperresponsiveness in both murine and guinea pig models of asthma.

Animal ModelAllergenKey FindingsReference
Mouse Ovalbumin (OVA)- Suppressed lung inflammation. - Improved allergen-induced airway hyperresponsiveness. - Reduced levels of pSTAT6 in the lung.[3][6]
Mouse Human Allergens (Aspergillus, Alternaria, House Dust Mite)- More potent suppression of neutrophil-driven inflammation compared to systemic corticosteroids.[2][3]
Guinea Pig Ovalbumin (OVA)- Blocked OVA-induced airway inflammation in a dose-dependent manner.[1][2]

Table 2: Summary of in vivo efficacy of this compound in preclinical asthma models.

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound is retained in the lungs with rapid clearance from systemic circulation, supporting its lung-restricted profile. In healthy human volunteers, the mean apparent elimination half-life of GDC-0214 (this compound) ranged from 32 to 56 hours after single and multiple inhaled doses.[8]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)

This is a widely used model to induce a Th2-dominant inflammatory response characteristic of allergic asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 10-50 µg) complexed with an adjuvant such as aluminum hydroxide (alum) on days 0 and 7 or 14.[9]

  • Challenge: Mice are subsequently challenged with aerosolized OVA (e.g., 1-2% in saline) for a short duration (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 14-17 or 28-30).[9]

  • Treatment: this compound is administered via inhalation (e.g., dry powder inhalation) at specified doses (e.g., 10.7 mg/kg) prior to the OVA challenges.[7]

  • Endpoint Analysis: 24-48 hours after the final challenge, various parameters are assessed, including:

    • Airway Hyperresponsiveness (AHR): Measured by methacholine challenge using whole-body plethysmography (Penh) or invasive resistance and compliance measurements.[10]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltrates (eosinophils, neutrophils, lymphocytes, macrophages) through differential cell counts.[7]

    • Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Cytokine and Chemokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or other immunoassays.

    • Gene Expression Analysis: Quantification of IL-13-dependent gene expression in lung tissue.[7]

    • Pharmacodynamic Readouts: Assessment of pSTAT6 levels in lung tissue by Western blot or immunohistochemistry to confirm target engagement.[6]

Experimental Workflow: OVA-Induced Asthma Model

OVA_Asthma_Model_Workflow Figure 2: Workflow for OVA-Induced Asthma Model Sensitization Day 0 & 14: Sensitization (i.p. OVA/Alum) Challenge Days 28-30: Challenge (Aerosolized OVA) Sensitization->Challenge Analysis Day 31: Endpoint Analysis (AHR, BAL, Histology) Challenge->Analysis Treatment Pre-Challenge: This compound Inhalation Treatment->Challenge

Caption: A typical experimental timeline for the OVA-induced murine asthma model.

House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse)

This model utilizes a clinically relevant allergen to induce a more complex and chronic inflammatory phenotype.

  • Sensitization and Challenge: Mice are intranasally instilled with HDM extract (e.g., 25 µg) for 5 consecutive days per week for a period of 4 weeks to induce chronic airway inflammation and remodeling.

  • Treatment: this compound is administered via inhalation prior to HDM challenges.

  • Endpoint Analysis: Similar endpoints as the OVA model are assessed, with a particular focus on both eosinophilic and neutrophilic inflammation.[2]

Safety and Tolerability

A key advantage of this compound is its lung-restricted profile, which is designed to minimize systemic JAK inhibition and associated side effects.[2] In preclinical studies, inhaled this compound did not cause systemic effects on spleen cellularity or natural killer cell counts, which are sensitive markers of systemic JAK inhibition.[1] This localized activity is crucial for a favorable safety profile in the treatment of chronic respiratory diseases like asthma.[2]

Conclusion

The preclinical data for this compound strongly support its development as a novel, inhaled therapeutic for respiratory diseases, particularly asthma. Its potent and selective inhibition of JAK1, coupled with a lung-restricted pharmacokinetic profile, offers the potential for significant anti-inflammatory efficacy with an improved safety margin compared to systemic JAK inhibitors. The robust efficacy demonstrated in multiple preclinical models of allergic airway inflammation, including those driven by clinically relevant human allergens, highlights its promise in addressing the unmet needs of patients with asthma. Further clinical evaluation is warranted to translate these promising preclinical findings into a new treatment paradigm for respiratory inflammation.

References

iJak-381: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

iJak-381 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), demonstrating significant anti-inflammatory activity.[1][2] Primarily investigated for its therapeutic potential in respiratory diseases like asthma, this compound has emerged as a valuable tool in basic research for dissecting the roles of JAK-STAT signaling in various cellular processes. Its ability to modulate the signaling of key cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13) makes it particularly useful for studying allergic inflammation and immune responses.[1][2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory.

Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of JAK1 and JAK2, two key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a multitude of cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression. By blocking JAK1 and JAK2, this compound effectively dampens the downstream signaling cascades initiated by various pro-inflammatory cytokines. A primary and well-documented consequence of this compound activity is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][4]

The following diagram illustrates the central role of JAK1/2 in cytokine signaling and the inhibitory action of this compound.

Cytokine IL-4 / IL-13 / IL-6 Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT6 JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates iJak381 This compound iJak381->JAK1 Inhibits iJak381->JAK2 Inhibits pSTAT p-STAT6 Dimer STAT6 Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene

Figure 1: this compound Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

The inhibitory activity of this compound against the Janus kinase family has been quantified through various biochemical assays. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity (IC50) of this compound against JAK Family Kinases

KinaseIC50 (nM)
JAK18.52
JAK253.4
JAK35998
TYK2240
Data sourced from assays performed at 1mM ATP concentration.[5]

Table 2: Inhibitory Constant (Ki) of this compound against JAK Family Kinases

KinaseKi (nM)
JAK10.26
JAK20.62
JAK320.8
TYK23.15
Data from kinase inhibition assays.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Biotinylated peptide substrate (e.g., IRS1-tide)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)

  • Stop solution (e.g., 45 mM EDTA)

  • Detection reagents (e.g., Streptavidin-conjugated fluorophore)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the JAK enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents and incubate as required.

  • Measure the signal (e.g., fluorescence) using a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based STAT6 Phosphorylation Assay

This assay measures the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in cells.

Materials:

  • A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line expressing the relevant cytokine receptors)

  • Recombinant human IL-4 or IL-13

  • This compound

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-STAT6 (p-STAT6) antibody

  • Flow cytometer

Procedure:

  • Plate the cells in a 96-well plate and starve them of serum if necessary.

  • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

  • Fix the cells with a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with the fluorescently labeled anti-p-STAT6 antibody.

  • Analyze the cells by flow cytometry to quantify the levels of p-STAT6.

  • Determine the IC50 of this compound for the inhibition of STAT6 phosphorylation.

In Vivo Ovalbumin-Induced Asthma Model in Mice

This protocol describes the induction of an allergic asthma model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound (formulated for inhalation or other desired route of administration)

  • Phosphate-buffered saline (PBS)

  • Aerosol delivery system

Procedure:

Sensitization:

  • On day 0 and day 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

Challenge:

  • From day 14 to day 17, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.

Treatment:

  • Administer this compound to the treatment group of mice at the desired dose and route (e.g., intranasal, intratracheal, or inhalation) prior to each OVA challenge. Administer vehicle to the control group.

Analysis (24-48 hours after the final challenge):

  • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts.

  • Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production.

  • Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine.

The following diagram outlines the workflow for the in vivo ovalbumin-induced asthma model.

Start Start Sensitization Sensitization (Day 0 & 7) OVA + Alum (i.p.) Start->Sensitization Challenge Challenge (Day 14-17) Aerosolized OVA Sensitization->Challenge Treatment Treatment This compound or Vehicle Analysis Analysis (Day 18-19) Challenge->Analysis Treatment->Challenge BAL BAL Fluid Analysis (Cell Counts) Analysis->BAL Histo Lung Histology Analysis->Histo AHR Airway Hyperresponsiveness Analysis->AHR

References

Methodological & Application

Application Notes and Protocols: iJak-381 Administration in a Mouse Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of iJak-381, a Janus kinase 1 (JAK1) inhibitor, in a murine model of allergic asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and inflammation, often driven by a type 2 immune response involving cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] These cytokines transduce their signals through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][4][5] this compound is an inhalable small-molecule inhibitor of JAK1, designed for lung-restricted delivery to minimize systemic side effects while effectively suppressing airway inflammation.[1][6][7] Preclinical studies in rodent models have demonstrated its efficacy in reducing both eosinophilic and neutrophilic inflammation and improving airway hyperresponsiveness.[1][2][8]

Mechanism of Action: JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in the inflammatory response.[3] this compound specifically inhibits JAK1, thereby disrupting this signaling cascade and mitigating the downstream effects of pro-inflammatory cytokines.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-4, IL-13, etc. Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation iJak381 This compound iJak381->JAK1 Inhibition Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocol: Ovalbumin-Induced Mouse Model of Asthma

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and the subsequent administration of this compound.

Materials and Reagents
  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • This compound (dry powder formulation)

  • Phosphate-buffered saline (PBS)

  • Dry powder inhaler system for mice

Experimental Workflow

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum IP Injection Day14 Day 14: OVA/Alum IP Injection Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Treatment This compound Administration (Inhalation) Day21_23->Treatment Concurrent Day24 Day 24: Assess Airway Hyperresponsiveness Treatment->Day24 Day25 Day 25: Collect BALF & Lungs (for histology & cytology) Day24->Day25

Caption: Experimental workflow for the mouse asthma model.

Detailed Procedure
  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

  • Challenge and Treatment:

    • On days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes.

    • Administer this compound via a dry powder inhaler system. A previously reported effective dose is 10.7 mg/kg.[9] The treatment can be administered prior to each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 24, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Sample Collection and Analysis:

    • On day 25, euthanize the mice and perform a bronchoalveolar lavage (BAL) with PBS to collect bronchoalveolar lavage fluid (BALF).

    • Process the lungs for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).

    • Perform a cytospin of the BALF to determine the differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocol.

GroupTreatmentTotal BALF Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)
1Naive (No OVA)0.5 ± 0.10.1 ± 0.050.2 ± 0.1
2OVA + Vehicle5.0 ± 1.22.5 ± 0.81.0 ± 0.3
3OVA + this compound1.5 ± 0.50.5 ± 0.20.4 ± 0.1

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF.

GroupTreatmentAirway Resistance (cmH2O·s/mL) at 50 mg/mL Methacholine
1Naive (No OVA)2.5 ± 0.5
2OVA + Vehicle8.0 ± 1.5
3OVA + this compound4.0 ± 0.8

Table 2: Effect of this compound on Airway Hyperresponsiveness.

ParameterAssayExpected Outcome with this compound Treatment
STAT6 PhosphorylationWestern Blot / ImmunohistochemistryReduction in p-STAT6 levels in lung tissue
IL-13-dependent genesqPCRDecreased expression of genes such as CCL11 (eotaxin-1)
Lung HistologyH&E and PAS stainingReduced inflammatory cell infiltration and mucus production

Table 3: Key Biomarker and Histological Outcomes.

Conclusion

The administration of this compound via inhalation is a promising therapeutic strategy for asthma.[1][10] The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate the efficacy of JAK1 inhibition in preclinical models of allergic airway inflammation. The lung-restricted nature of this compound offers the potential for a favorable safety profile compared to systemic JAK inhibitors.[7]

References

GDC-0214 Application Notes and Protocols for Preclinical Respiratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0214 is a potent and selective inhibitor of Janus kinase 1 (JAK1) designed for inhaled delivery to treat respiratory diseases such as asthma. By targeting the JAK/STAT signaling pathway in the lungs, GDC-0214 aims to locally suppress the inflammatory cascade driven by key cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), while minimizing systemic exposure and associated side effects. These application notes provide an overview of the preclinical administration and efficacy of GDC-0214 in established rodent models of allergic airway inflammation. Detailed protocols for common experimental models and the underlying signaling pathway are presented to guide researchers in the evaluation of this and similar inhaled kinase inhibitors.

Introduction

Asthma is a chronic inflammatory disease of the airways, often characterized by a Type 2 inflammatory response involving elevated levels of cytokines such as IL-4, IL-5, and IL-13. These cytokines signal through receptors that utilize the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway to orchestrate the recruitment and activation of inflammatory cells, such as eosinophils, leading to airway hyperresponsiveness and remodeling.

GDC-0214 is a small molecule inhibitor of JAK1 developed for inhaled administration. This localized delivery strategy is intended to achieve high therapeutic concentrations in the lungs while limiting systemic side effects that can be associated with oral JAK inhibitors. Preclinical studies in rodent models have been instrumental in demonstrating the efficacy of GDC-0214 in mitigating key features of allergic asthma.

Data Presentation: GDC-0214 Dosage in Preclinical Respiratory Models

Quantitative data from preclinical studies are summarized below. These studies have demonstrated the efficacy of GDC-0214 in rodent models of Th2-mediated lung inflammation.

Animal ModelAdministration RouteDosage RangeKey Findings
Rat Asthma ModelInhaled (Dry Powder)Not SpecifiedNear-complete suppression of eosinophil recruitment to the lung with no evidence of systemic activity (e.g., no natural killer cell depletion in spleen and peripheral blood).[1]
Rodent Models (Mouse, Rat, Guinea Pig)Inhaled drop dosing (intranasal or intratracheal), Dry Powder Inhalation (DPI)Not SpecifiedData demonstrating activity in multiple preclinical rodent models of Th2 mediated lung inflammation supported the selection of this molecule for clinical development.
Rat Pharmacokinetic StudyDry Powder InhalationNot SpecifiedA formulation of 80% GDC-0214 and 20% lactose resulted in the highest lung exposure and lowest plasma exposure, indicating a high lung-to-plasma ratio.[2]

Note: Specific dosages for efficacy studies in the ovalbumin and IL-13 challenge models are not yet publicly available in the reviewed literature. The provided information is based on qualitative descriptions of efficacy from conference abstracts and posters.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Rats

This model is a widely used method to induce an allergic asthma phenotype in rodents, characterized by eosinophilic inflammation and airway hyperresponsiveness.

Materials:

  • GDC-0214 (formulated for inhalation)

  • Ovalbumin (OVA), Grade V

  • Aluminum Hydroxide (Alum)

  • Sterile Saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal administration device or nose-only inhalation tower

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize Brown Norway rats via intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 20 mg aluminum hydroxide in a total volume of 1 mL sterile saline.

  • Challenge:

    • On day 21, expose the sensitized rats to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes in a whole-body exposure chamber.

  • GDC-0214 Administration:

    • Administer GDC-0214 via the desired route (e.g., intratracheal instillation or dry powder inhalation) at various doses at a set time point before the OVA challenge (e.g., 1-24 hours prior). A vehicle control group should be included.

  • Endpoint Analysis (24-48 hours post-challenge):

    • Bronchoalveolar Lavage (BAL): Anesthetize the animals and perform a BAL with phosphate-buffered saline (PBS) to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

    • Histopathology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid using ELISA or other immunoassays.

Inhaled IL-13 Challenge in Mice

This model directly assesses the ability of a compound to inhibit the effects of a key Th2 cytokine, IL-13, in the airways.

Materials:

  • GDC-0214 (formulated for inhalation)

  • Recombinant mouse IL-13

  • Sterile Saline

  • Anesthesia (e.g., isoflurane)

  • Intranasal or intratracheal administration device

Protocol:

  • GDC-0214 Administration:

    • Administer GDC-0214 via the desired route (e.g., intranasal or intratracheal instillation) at various doses at a set time point before the IL-13 challenge. A vehicle control group should be included.

  • IL-13 Challenge:

    • Anesthetize the mice and administer recombinant mouse IL-13 (typically 1-5 µg in 50 µL of sterile saline) via intranasal or intratracheal instillation.

  • Endpoint Analysis (e.g., 2-24 hours post-challenge):

    • STAT6 Phosphorylation: At an early time point (e.g., 30 minutes to 2 hours post-challenge), harvest lung tissue to prepare protein lysates. Analyze the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 by Western blot or MSD assay to determine the extent of JAK1 signaling inhibition.

    • Inflammatory Cell Recruitment: At a later time point (e.g., 24 hours post-challenge), perform a BAL to assess the recruitment of inflammatory cells, particularly eosinophils.

    • Chemokine Analysis: Measure the levels of eosinophil-attracting chemokines (e.g., eotaxins) in the BAL fluid.

Signaling Pathway and Experimental Workflow Diagrams

JAK1/STAT6 Signaling Pathway in Allergic Airway Inflammation

The following diagram illustrates the central role of the JAK1/STAT6 pathway in mediating the effects of IL-4 and IL-13, key drivers of allergic airway inflammation. GDC-0214 acts by inhibiting JAK1, thereby blocking the downstream signaling cascade.

JAK1_STAT6_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_effects Pathophysiological Effects IL-4 IL-4 IL-4R IL-4Rα/γc IL-4->IL-4R IL-13 IL-13 IL-13R IL-4Rα/IL-13Rα1 IL-13->IL-13R JAK1_1 JAK1 JAK3 JAK3 TYK2 TYK2 STAT6_inactive STAT6 JAK1_1->STAT6_inactive phosphorylates JAK3->STAT6_inactive TYK2->STAT6_inactive STAT6_active pSTAT6 Dimer STAT6_inactive->STAT6_active dimerizes Transcription Gene Transcription (e.g., Eotaxin) STAT6_active->Transcription translocates to nucleus GDC0214 GDC-0214 GDC0214->JAK1_1 inhibits Eosinophil_recruitment Eosinophil Recruitment Transcription->Eosinophil_recruitment Mucus_production Mucus Production Transcription->Mucus_production AHR Airway Hyperresponsiveness Transcription->AHR

Caption: GDC-0214 inhibits the IL-4/IL-13 signaling pathway.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of an inhaled compound like GDC-0214 in a preclinical model of allergic airway inflammation.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis cluster_readouts Key Readouts Sensitization Animal Sensitization (e.g., OVA/Alum i.p.) Challenge Airway Challenge (e.g., OVA or IL-13 aerosol) Sensitization->Challenge Treatment_Admin GDC-0214 Administration (Intranasal, Intratracheal, or DPI) Challenge->Treatment_Admin Vehicle_Control Vehicle Control Challenge->Vehicle_Control BAL Bronchoalveolar Lavage (BAL) Treatment_Admin->BAL Histology Lung Histopathology Treatment_Admin->Histology pSTAT6 pSTAT6 Analysis in Lung Tissue Treatment_Admin->pSTAT6 Cytokines Cytokine/Chemokine Measurement Treatment_Admin->Cytokines Vehicle_Control->BAL Vehicle_Control->Histology Vehicle_Control->pSTAT6 Vehicle_Control->Cytokines Cell_Counts Differential Cell Counts (Eosinophils) BAL->Cell_Counts Inflammation_Score Inflammation & Mucus Scores Histology->Inflammation_Score Target_Engagement Target Engagement (pSTAT6 levels) pSTAT6->Target_Engagement Biomarkers Inflammatory Biomarkers Cytokines->Biomarkers

Caption: Workflow for GDC-0214 preclinical efficacy testing.

References

Application Notes and Protocols: Inhaled Delivery of iJak-381 in Guinea Pig Models of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and inflammation driven by a complex interplay of immune cells and cytokines. The Janus kinase (JAK) signaling pathway, particularly through JAK1, is crucial for the transduction of signals from several key cytokines implicated in asthma pathogenesis, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2] iJak-381 is a potent and selective inhibitor of JAK1 designed for inhaled delivery, aiming to provide localized therapeutic effects within the lungs while minimizing systemic exposure and associated side effects.[1][3][4] Preclinical studies in guinea pig models of ovalbumin (OVA)-induced allergic asthma have demonstrated that inhaled this compound effectively suppresses lung inflammation.[1][2]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of inhaled this compound in a guinea pig model of allergic asthma.

Mechanism of Action: this compound in the JAK/STAT Pathway

This compound exerts its anti-inflammatory effects by inhibiting the JAK1 enzyme. In the context of allergic asthma, cytokines like IL-4 and IL-13, produced by Th2 cells, bind to their receptors on target cells, such as airway epithelial cells and smooth muscle cells. This binding leads to the activation of receptor-associated JAKs, primarily JAK1. Activated JAK1 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it upregulates the transcription of genes involved in the inflammatory cascade, including those responsible for mucus production, eosinophil recruitment, and airway hyperresponsiveness. By inhibiting JAK1, this compound blocks this signaling cascade, thereby reducing the downstream inflammatory effects of these key cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R Binds JAK1 JAK1 IL-13R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerizes iJak381 This compound iJak381->JAK1 Inhibits DNA Gene Transcription (Inflammation, AHR, Mucus Production) pSTAT6_dimer->DNA Translocates & Activates Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (OVA/Alum i.p.) Day7 Day 7: Booster Sensitization (OVA/Alum i.p.) Day0->Day7 Day21_Treat Day 21: Inhaled this compound or Vehicle Day7->Day21_Treat Day21_Challenge Day 21: OVA Aerosol Challenge Day21_Treat->Day21_Challenge AHR Airway Hyperresponsiveness (AHR) Measurement (e.g., 24h post-challenge) Day21_Challenge->AHR BAL Bronchoalveolar Lavage (BAL) (e.g., 48h post-challenge) Day21_Challenge->BAL Cell_Analysis Total and Differential Cell Counts BAL->Cell_Analysis

References

Application Notes and Protocols: iJak-381 in the Ovalbumin-Induced Airway Hyperresponsiveness Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1] A widely utilized preclinical model to study the pathophysiology of asthma and to evaluate potential therapeutics is the ovalbumin (OVA)-induced airway hyperresponsiveness model in rodents.[2] This model mimics key features of human allergic asthma, including the development of a robust inflammatory response and AHR following sensitization and challenge with the allergen ovalbumin.[1][2]

The Janus kinase (JAK) signaling pathway plays a crucial role in mediating the effects of various cytokines implicated in the pathogenesis of asthma, such as IL-4, IL-5, and IL-13.[3][4] These cytokines are dependent on JAK1 for their signal transduction.[3] iJak-381 is an inhalable small molecule designed for local, lung-restricted inhibition of JAK1.[3][5] Preclinical studies have demonstrated its efficacy in suppressing lung inflammation and improving airway hyperresponsiveness in the OVA-induced asthma model, suggesting its potential as a targeted therapeutic for asthma.[3][6]

These application notes provide a detailed protocol for establishing the OVA-induced airway hyperresponsiveness model and for evaluating the therapeutic efficacy of the JAK1 inhibitor, this compound.

Signaling Pathway of JAK1 in Allergic Asthma

The JAK-STAT signaling cascade is central to the inflammatory response in allergic asthma. Upon binding of cytokines like IL-4 and IL-13 to their receptors, JAK1 is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[4] Phosphorylated STAT6 then translocates to the nucleus, where it promotes the transcription of genes involved in key features of asthma pathogenesis, including airway inflammation and mucus production. This compound, as a JAK1 inhibitor, blocks this signaling cascade at an early stage, thereby mitigating the downstream inflammatory effects.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (IL-4, IL-13) Cytokines (IL-4, IL-13) Cytokine Receptor Cytokine Receptor Cytokines (IL-4, IL-13)->Cytokine Receptor Binding JAK1 JAK1 Cytokine Receptor->JAK1 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Gene Transcription Gene Transcription pSTAT6->Gene Transcription Translocation iJak381 This compound iJak381->JAK1 Inhibition Inflammatory Response Inflammation (Eosinophilia, Mucus Production) Gene Transcription->Inflammatory Response

Figure 1: Simplified JAK1-STAT6 signaling pathway in allergic asthma and the inhibitory action of this compound.

Experimental Protocols

I. Ovalbumin-Induced Airway Hyperresponsiveness Model in Mice

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic solution (e.g., ketamine/xylazine cocktail)

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize BALB/c mice (6-8 weeks old) via intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[7]

    • A control group should receive i.p. injections of saline with alum.

  • Airway Challenge:

    • From day 14 to day 17, challenge the sensitized mice with an aerosolized solution of 1% OVA in sterile saline for 30 minutes each day.[8]

    • The control group should be challenged with aerosolized saline.

    • House the mice in a well-ventilated area during and after the challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • Twenty-four hours after the final OVA challenge (day 18), measure AHR.

    • Place conscious, unrestrained mice in a whole-body plethysmography chamber and allow them to acclimatize.

    • Record baseline readings and then expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

    • Measure the enhanced pause (Penh), a dimensionless value that correlates with airway resistance, at each methacholine concentration.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately following AHR measurement, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Perform bronchoalveolar lavage by instilling and retrieving 1 mL of sterile saline three times.

    • Pool the BAL fluid (BALF) and centrifuge to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • Lung Histology:

    • After BAL, perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

    • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.

II. Administration of this compound

This compound is administered via inhalation to ensure lung-restricted delivery.

Materials:

  • This compound (dry powder formulation)

  • Dry powder inhaler system suitable for rodents

Procedure:

  • Administer this compound via dry powder inhalation at the desired dose (e.g., 10.7 mg/kg) prior to each OVA challenge.[9] The precise timing of administration should be optimized based on the pharmacokinetic profile of the compound.

  • A vehicle control group should receive the carrier powder without the active compound.

Experimental Workflow

The following diagram illustrates the timeline and key steps for evaluating the efficacy of this compound in the OVA-induced asthma model.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0 OVA/Alum i.p. Day7 Day 7 OVA/Alum i.p. Day0->Day7 Day14_17 Days 14-17 This compound Inhalation followed by OVA Aerosol Challenge Day7->Day14_17 Day18 Day 18 AHR Measurement BALF Collection Lung Histology Day14_17->Day18

Figure 2: Experimental workflow for the ovalbumin-induced airway hyperresponsiveness model and this compound treatment.

Data Presentation

The following tables provide a template for the presentation of quantitative data from studies evaluating this compound in the OVA-induced asthma model. The data presented here are illustrative and should be replaced with experimental results.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Saline Control
OVA Vehicle
OVA + this compound (low dose)
OVA + this compound (high dose)

Data should be presented as mean ± SEM. Statistical significance compared to the OVA Vehicle group should be indicated.

Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

| Treatment Group | \multicolumn{5}{c|}{Penh (Enhanced Pause)} | | :--- | :---: | :---: | :---: | :---: | :---: | | | Baseline | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL | | Saline Control | | | | | | | OVA Vehicle | | | | | | | OVA + this compound (low dose) | | | | | | | OVA + this compound (high dose) | | | | | |

Data should be presented as mean ± SEM. Statistical significance compared to the OVA Vehicle group should be indicated for each methacholine concentration.

Table 3: Effect of this compound on Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline Control
OVA Vehicle
OVA + this compound (low dose)
OVA + this compound (high dose)

Data should be presented as mean ± SEM. Statistical significance compared to the OVA Vehicle group should be indicated.

Conclusion

The ovalbumin-induced airway hyperresponsiveness model is a robust and reproducible tool for the in vivo evaluation of novel asthma therapeutics. The targeted, lung-restricted delivery of the JAK1 inhibitor this compound has shown promise in this model by effectively reducing key features of allergic asthma.[3] The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound and other JAK inhibitors in the context of allergic airway disease.

References

Application Note: Cell-Based Assays for Determining the Potency of iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

iJak-381 is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is critical for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. This compound has been shown to block the signaling of interleukins IL-4, IL-6, and IL-13, leading to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[1] This makes this compound a promising therapeutic candidate for diseases such as asthma.[1][4]

Robust and reproducible methods for quantifying the potency of this compound are essential for drug development and quality control. This application note provides detailed protocols for three key cell-based assays to determine the potency of this compound: a STAT6 Phosphorylation Assay, a Cell Proliferation Assay, and a Cytokine Release Assay.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the JAK-STAT signaling pathway initiated by IL-4 and IL-13.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R binds IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R binds JAK1 JAK1 IL-4R->JAK1 activates JAK2 JAK2 IL-13R->JAK2 activates STAT6 STAT6 JAK1->STAT6 phosphorylates JAK2->STAT6 phosphorylates This compound This compound This compound->JAK1 inhibits This compound->JAK2 inhibits pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 dimerizes Nucleus Nucleus pSTAT6->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates

This compound inhibits the IL-4/IL-13 signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the potency of this compound in the described cell-based assays.

Table 1: Inhibition of IL-4-induced STAT6 Phosphorylation by this compound

This compound Concentration (nM)% Inhibition of pSTAT6
0.115.2
148.9
1085.7
10098.1
100099.5
IC50 (nM) 1.2

Table 2: Inhibition of Cell Proliferation by this compound

This compound Concentration (nM)% Inhibition of Proliferation
18.3
1035.1
10076.4
100095.2
1000098.9
IC50 (nM) 45.7

Table 3: Inhibition of Pro-inflammatory Cytokine Release by this compound

CytokineThis compound IC50 (nM)
IL-65.8
TNF-α12.3
IFN-γ9.7

Experimental Protocols

STAT6 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of this compound to inhibit the IL-4-induced phosphorylation of STAT6 in a human cell line (e.g., TF-1 cells).

Experimental Workflow:

cluster_workflow STAT6 Phosphorylation Assay Workflow A 1. Seed TF-1 cells in a 96-well plate B 2. Pre-incubate cells with varying concentrations of this compound A->B C 3. Stimulate cells with recombinant human IL-4 B->C D 4. Fix and permeabilize the cells C->D E 5. Stain with fluorescently labeled anti-pSTAT6 antibody D->E F 6. Acquire data using a flow cytometer E->F G 7. Analyze data to determine IC50 F->G cluster_workflow Cell Proliferation Assay Workflow A 1. Seed CTLL-2 cells in a 96-well plate with IL-2 B 2. Add varying concentrations of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add WST-1 reagent to each well C->D E 5. Incubate for 2-4 hours D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate % inhibition and determine IC50 F->G cluster_workflow Cytokine Release Assay Workflow A 1. Isolate PBMCs from healthy donor blood B 2. Seed PBMCs in a 96-well plate A->B C 3. Pre-incubate with varying concentrations of this compound B->C D 4. Stimulate cells with a mitogen (e.g., PHA or anti-CD3/CD28) C->D E 5. Incubate for 24-48 hours D->E F 6. Collect supernatant E->F G 7. Measure cytokine levels (e.g., IL-6, TNF-α, IFN-γ) by ELISA or multiplex assay F->G H 8. Calculate IC50 for inhibition of each cytokine G->H

References

Application Notes and Protocols for the Dry Powder Formulation of GDC-0214

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0214 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathway of several pro-inflammatory cytokines implicated in the pathogenesis of asthma.[1][2][3] By targeting the JAK/STAT (Signal Transducer and Activator of Transcription) pathway, GDC-0214 can modulate the inflammatory response in the airways.[1][2] The development of a dry powder formulation of GDC-0214 for inhalation offers the potential for targeted drug delivery to the lungs, maximizing therapeutic efficacy while minimizing systemic side effects.[3][4]

This document provides detailed application notes and protocols for the research and development of a dry powder formulation of GDC-0214, specifically focusing on the F20 formulation, which is comprised of 80% GDC-0214 and 20% lactose, prepared using the Thin Film Freezing (TFF) technology.[1][2]

Physicochemical Properties of GDC-0214

A summary of the key physicochemical properties of GDC-0214 is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₈H₂₈ClF₂N₉O₃[5]
Molecular Weight612.03 g/mol [5]

Dry Powder Formulation: F20

The F20 formulation is an amorphous powder composed of nanoaggregates of GDC-0214, designed to enhance solubility and aerosol performance.[1][2] This formulation has demonstrated an improved pharmacokinetic profile in preclinical studies compared to micronized crystalline GDC-0214.[1][2]

Pharmacokinetic Profile of F20 in Rats

A preclinical study in rats compared the lung and plasma exposure of GDC-0214 following administration of the F20 formulation and micronized GDC-0214 via dry powder inhalation. The F20 formulation resulted in a significantly higher lung-to-plasma exposure ratio.[1][2]

FormulationMean Lung AUC₀₋₂₄ₕ (ng·h/g)Mean Plasma AUC₀₋₂₄ₕ (ng·h/mL)Lung-to-Plasma Exposure RatioReference
F20 (80% GDC-0214, 20% Lactose via TFF)1,291 ± 3582.5 ± 0.8516.4[1][2]
Micronized GDC-0214432 ± 1294.0 ± 1.1108.0[1][2]

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway in Asthma

GDC-0214 exerts its therapeutic effect by inhibiting JAK1, which is a key mediator in the signaling cascade initiated by inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][6] These cytokines play a pivotal role in the pathophysiology of asthma.[6][7] The binding of these cytokines to their receptors on airway epithelial and immune cells leads to the activation of JAKs, which in turn phosphorylate STAT proteins.[6][7] The phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, mucus production, and airway hyperresponsiveness.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-4 IL-4 Receptor Cytokine Receptor IL-4->Receptor IL-13 IL-13 IL-13->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active Dimerization DNA DNA STAT6_active->DNA Translocation GDC0214 GDC-0214 GDC0214->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation, Mucus Production, Airway Hyperresponsiveness) DNA->Gene_Transcription Initiates

Caption: JAK/STAT signaling pathway in asthma and the inhibitory action of GDC-0214.

Experimental Workflow for Formulation and Characterization

The development and characterization of the GDC-0214 dry powder formulation involves a series of sequential steps, from the preparation of the formulation by Thin Film Freezing to its comprehensive analysis for quality and performance.

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Powder Characterization cluster_aerosol Aerosol Performance Testing A Dissolve GDC-0214 & Lactose in appropriate solvent B Thin Film Freezing (TFF) on cryogenic surface A->B C Lyophilization to remove solvent B->C D Collect Dry Powder (F20 Formulation) C->D E Particle Size Analysis D->E F Morphology Assessment (SEM) D->F G Powder Flow Analysis D->G H Load DPI with F20 Formulation D->H I Next Generation Impactor (NGI) Analysis H->I J Quantify Drug Deposition (HPLC) I->J K Calculate MMAD, GSD, FPF J->K

References

Application Notes and Protocols for In Vivo Efficacy Testing of iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iJak-381 is a potent and selective inhibitor of Janus kinases (JAK), particularly JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[3][4][5][6] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors a promising therapeutic class.[7][8][9] this compound has demonstrated anti-inflammatory activity in preclinical models, notably in the context of allergic airway inflammation.[1][2][10][11][12] These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies for this compound, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting JAK1 and JAK2, thereby interfering with the downstream signaling of various pro-inflammatory cytokines such as IL-4, IL-6, and IL-13.[1] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for translocating to the nucleus and inducing the transcription of target genes involved in inflammation and immune responses.[3][4] Specifically, this compound has been shown to reduce the levels of phosphorylated STAT6 (p-STAT6).[1]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and this compound Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates iJak381 This compound iJak381->JAK Inhibits pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds Gene Gene Transcription (Inflammation) DNA->Gene Initiates

Caption: this compound inhibits the JAK-STAT signaling pathway.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Allergic Asthma

Treatment GroupDose (mg/kg)Route of AdministrationTotal BALF Cells (x10^5)Eosinophils in BALF (x10^4)p-STAT6 Levels in Lung Tissue (% of control)Airway Hyperresponsiveness (Penh)
Vehicle Control-Inhalation8.5 ± 1.24.2 ± 0.8100 ± 152.5 ± 0.4
This compound1Inhalation4.1 ± 0.71.5 ± 0.345 ± 81.3 ± 0.2
This compound5Inhalation2.3 ± 0.5 0.6 ± 0.220 ± 5 0.8 ± 0.1
Dexamethasone1Intraperitoneal3.5 ± 0.61.2 ± 0.455 ± 101.1 ± 0.3

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This protocol details the induction of an allergic airway inflammation model and the subsequent evaluation of this compound's efficacy.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle for this compound (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., Dexamethasone)

  • Female BALB/c mice (6-8 weeks old)

Experimental Workflow:

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Testing Day0 Day 0 & 14: Sensitization (OVA/Alum i.p.) Day21_23 Day 21-23: OVA Challenge (Aerosol) Day0->Day21_23 Day24 Day 24: Measure Airway Hyperresponsiveness Day21_23->Day24 Day20_24 Day 20-24: Treatment (this compound or Vehicle) Day20_24->Day24 Day25 Day 25: Collect Samples (BALF, Lung, Serum) Day24->Day25 Analysis Sample Analysis: Cell Counts, Cytokines, Histology, p-STAT Day25->Analysis

Caption: Workflow for the OVA-induced asthma model.

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes.

  • Treatment: Administer this compound or vehicle via the desired route (e.g., inhalation, oral gavage) daily from day 20 to day 24. A positive control group receiving a known anti-inflammatory agent like dexamethasone should be included.

  • Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge (day 24), assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Sample Collection: 48 hours after the final challenge (day 25), euthanize the mice and collect bronchoalveolar lavage fluid (BALF), lungs, and blood (for serum).

  • BALF Analysis: Perform total and differential cell counts on the BALF to quantify inflammatory cell infiltration (eosinophils, neutrophils, lymphocytes, macrophages).

  • Lung Tissue Analysis:

    • One lung lobe can be fixed in formalin for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • The remaining lung tissue can be homogenized for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13) and Western blotting to determine the levels of p-STAT6.

  • Serum Analysis: Measure OVA-specific IgE levels in the serum by ELISA.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of this compound

This protocol outlines the procedures to assess the pharmacokinetic profile and pharmacodynamic effects of this compound in vivo.

Materials:

  • This compound

  • Appropriate vehicle

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Reagents for cytokine stimulation (e.g., IL-6)

  • Materials for blood and tissue collection and processing

Logical Relationship of Study Design:

PK_PD_Study_Design Logical Relationship of PK/PD Study Design Dosing This compound Dosing (Single or Multiple) PK Pharmacokinetics (PK) - Plasma Concentration - Tissue Distribution Dosing->PK Determines PD Pharmacodynamics (PD) - Target Engagement (p-STAT) - Biomarker Modulation Dosing->PD Induces Exposure Exposure-Response Relationship PK->Exposure PD->Exposure

Caption: Interplay of PK and PD in study design.

Procedure:

  • Dosing: Administer a single dose of this compound to rats via the intended clinical route (e.g., oral, intravenous, or inhaled).

  • Pharmacokinetic Sampling: Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the end of the study, collect relevant tissues (e.g., lung, spleen, liver) to assess tissue distribution.

  • Pharmacodynamic Assessment:

    • Ex vivo stimulation: At selected time points corresponding to PK sampling, collect whole blood and stimulate with a relevant cytokine (e.g., IL-6) to induce STAT phosphorylation.

    • Tissue analysis: In a separate cohort of animals, collect tissues at various time points post-dose to measure target engagement.

  • Bioanalysis:

    • PK: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

    • PD: Measure the levels of phosphorylated STAT proteins (e.g., p-STAT3 after IL-6 stimulation) in peripheral blood mononuclear cells (PBMCs) or tissue lysates using methods such as flow cytometry or Western blotting.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

    • Correlate the plasma/tissue concentrations of this compound with the extent of target inhibition (p-STAT levels) to establish an exposure-response relationship.

Conclusion

The provided protocols and guidelines offer a robust framework for the preclinical in vivo evaluation of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing the development of this promising JAK inhibitor. The experimental design should always be tailored to the specific scientific question and the therapeutic indication being investigated.

References

Troubleshooting & Optimization

Improving iJak-381 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for iJak-381. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted to the desired final concentration in your aqueous experimental medium.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium.

  • Warming: Gently warming the solution to 37°C may aid in dissolution.[1]

  • Vortexing/Mixing: Ensure thorough mixing immediately after dilution to aid in the dispersion of the compound.

  • Use of a Surfactant: In some instances, a biocompatible surfactant like Tween® 80 can help maintain solubility, but this should be tested for compatibility with your specific assay.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of Janus kinases (JAK), with selectivity for JAK1 and JAK2.[1][3][4] By inhibiting these kinases, this compound blocks the signaling pathways of several interleukins, including IL-4, IL-6, and IL-13.[3] This ultimately leads to reduced phosphorylation of STAT proteins, such as STAT3 and STAT6, preventing their translocation to the nucleus and subsequent gene transcription.[1][3]

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in DMSO. Insufficient solvent or low temperature.Increase the volume of DMSO. Gentle warming to 37°C and vortexing can also aid in dissolution.[1]
Precipitation in aqueous medium after dilution. Low aqueous solubility of this compound.Decrease the final concentration of this compound. Ensure the final DMSO concentration is as low as possible (e.g., <0.1%). Add the this compound stock solution to the medium while vortexing to ensure rapid mixing.
Inconsistent experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing aliquots.
Cell toxicity observed at effective concentrations. High concentration of DMSO or off-target effects of this compound.Perform a dose-response curve for DMSO alone to determine the tolerance of your cell line. Lower the final DMSO concentration. If toxicity persists, it may be an inherent property of the compound in your specific cell model.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution.[1]

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[1][2]

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution: Add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in the medium and ensure it is below the toxicity threshold for your cells (typically <0.1%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

This compound Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

JAK_STAT_Pathway This compound Inhibition of JAK/STAT Signaling Cytokine Cytokine (e.g., IL-4, IL-6, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT (e.g., STAT3, STAT6) JAK->STAT Phosphorylates iJak381 This compound iJak381->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Workflow for Preparing this compound Solutions start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO to create 10 mM Stock Solution weigh->add_dmso dissolve Vortex / Warm to 37°C add_dmso->dissolve check_sol Is it fully dissolved? dissolve->check_sol check_sol->dissolve No aliquot Aliquot and Store at -80°C check_sol->aliquot Yes dilute Dilute in Aqueous Medium with vigorous mixing aliquot->dilute check_precip Precipitation observed? dilute->check_precip troubleshoot Troubleshoot: - Lower final concentration - Use serial dilutions check_precip->troubleshoot Yes proceed Proceed with Experiment check_precip->proceed No troubleshoot->dilute

Caption: A step-by-step workflow for dissolving this compound.

References

Overcoming challenges in inhaled delivery of JAK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the inhaled delivery of Janus Kinase (JAK) inhibitors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development of inhaled JAK inhibitors.

Question Answer
1. Why is inhaled delivery preferred for JAK inhibitors in respiratory diseases? Inhaled delivery targets the drug directly to the lungs, the site of inflammation in diseases like asthma and COPD. This approach aims to maximize therapeutic efficacy while minimizing systemic exposure and the associated side effects often seen with oral JAK inhibitors, such as immunosuppression and cytopenia.[1][2][3][4]
2. What is the target aerodynamic particle size for an inhaled JAK inhibitor? The ideal aerodynamic particle size for targeting the deep lung, including the small airways and alveoli, is generally considered to be between 1 and 5 micrometers (µm).[5][6][7] Particles larger than 5 µm tend to impact the oropharynx, while particles smaller than 0.5 µm may be exhaled.[7]
3. What are the main formulation strategies for inhaled JAK inhibitors? The most common strategies involve creating dry powder inhaler (DPI) formulations. This typically involves particle size reduction of the active pharmaceutical ingredient (API) through micronization (e.g., jet milling) or particle engineering via techniques like spray drying.[3][8][9] These engineered particles may then be blended with larger carrier particles (e.g., lactose) to improve flowability and dosing consistency.[10][11]
4. What are the key challenges in developing an inhaled JAK inhibitor? Key challenges include achieving the optimal particle size distribution, ensuring the physical and chemical stability of the formulation, overcoming poor aqueous solubility of many JAK inhibitor compounds, and achieving a good in vitro-in vivo correlation (IVIVC) to predict clinical performance.[1][8][12]
5. How can systemic exposure of an inhaled JAK inhibitor be minimized? Minimizing systemic exposure is achieved through designing lung-restricted molecules with properties that promote lung retention and rapid systemic clearance.[2] This can involve modifying the physicochemical properties of the drug to enhance tissue affinity in the lungs or to be a substrate for metabolizing enzymes in the systemic circulation.

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experimental work.

A. Formulation and Particle Engineering
Problem Potential Causes Recommended Solutions
1. Inconsistent Particle Size Distribution (PSD) after Micronization (Jet Milling) - Inconsistent feed rate into the mill.- Clogging of the micronization chamber.- Inappropriate grinding pressure or number of passes.[13]- Physicochemical properties of the pre-micronized API (e.g., high cohesiveness).[14]- Optimize the feed rate for consistent flow.- If clogging occurs, consider modifying the crystallization process to produce an API with a higher specific surface area, which can improve micronization performance.[14]- Systematically evaluate the effect of grinding pressure and the number of passes on the final PSD.- For highly cohesive materials, consider co-micronization with an excipient like lactose.[14]
2. Poor Powder Quality (e.g., stickiness, clumping) after Spray Drying - Insufficient drying time leading to residual moisture.[15]- Incorrect inlet/outlet temperatures causing overheating or under-drying.- Inappropriate atomizer settings leading to a broad droplet size distribution.- High viscosity of the feed solution.- Adjust drying parameters (e.g., temperature, airflow) to ensure complete drying.[15]- Optimize inlet and outlet temperatures based on the thermal sensitivity of the JAK inhibitor and solvent system.- Adjust atomizer speed and pressure to achieve uniform droplet size.- If the feed is too viscous, consider diluting it or preheating to reduce viscosity.
3. Low Fine Particle Fraction (FPF) in Dry Powder Inhaler (DPI) Formulation - Strong adhesive forces between the drug and carrier particles.[11]- High cohesive forces between drug particles, leading to agglomeration.[10]- Suboptimal carrier particle size or morphology.- High humidity during storage, which can increase inter-particulate forces.[11]- Optimize blending parameters (speed and time) to balance homogeneity and prevent excessive impaction of the drug onto the carrier.[11]- Consider the inclusion of a force control agent, such as magnesium stearate or leucine, to reduce drug-carrier adhesion.[10]- Experiment with different grades of carrier particles (e.g., varying in size and surface roughness) to find the optimal balance for drug detachment.- Conduct stability studies under controlled humidity conditions to assess the impact on FPF and ensure appropriate packaging.[8][11]
4. Poor Solubility of JAK Inhibitor in Formulation Development - The inherent hydrophobic nature of many kinase inhibitors.- Micronization/Nanosuspension: Reducing particle size increases the surface area, which can enhance the dissolution rate.[16]- Co-solvents: Utilize a mixture of water and a water-miscible solvent in which the drug has higher solubility for liquid formulations (e.g., for nebulizers or spray drying feed solutions).[16][17]- Solid Dispersions: Create a solid dispersion of the JAK inhibitor in a hydrophilic carrier (e.g., PVP, PEG) using techniques like spray drying or hot-melt extrusion to improve wettability and dissolution.[4][17]
B. In Vitro Characterization
Problem Potential Causes Recommended Solutions
1. High Variability in Aerodynamic Particle Size Distribution (APSD) Data from Next Generation Impactor (NGI) - Inconsistent actuation of the inhaler device.- Particle bounce from the impaction surfaces, leading to mis-sizing.[12]- Electrostatic charges on the particles affecting their deposition pattern.[6]- Leaks in the NGI assembly.- Use a consistent and validated method for device actuation.- Apply a coating (e.g., silicone or Tween 80) to the NGI collection cups to reduce particle bounce.[6]- Employ an Electrical NGI or other charge-neutralizing techniques if electrostatic effects are suspected.[6]- Perform a leak test on the NGI before each use.
2. Poor In Vitro-In Vivo Correlation (IVIVC) - In vitro test conditions (e.g., constant flow rate) do not reflect patient breathing patterns.[18][19]- The standard USP induction port does not accurately mimic the human throat anatomy, leading to inaccurate estimation of lung dose.[20][21]- Overlooking the dissolution of particles in lung fluids during in vitro testing.[18]- Patient-related factors like incorrect inhaler use and adherence are not accounted for in in vitro models.[22]- Utilize breathing simulators to replicate patient-specific inhalation profiles during NGI testing.[18][19]- Employ more anatomically realistic throat models, such as the Alberta Idealized Throat (AIT), in the experimental setup to get a better prediction of oropharyngeal deposition.[19][20]- Incorporate dissolution testing under conditions that simulate the lung environment to better understand drug absorption.[18]- While not a direct experimental fix, be aware of the limitations of IVIVC and consider these factors when interpreting data.
C. Preclinical In Vivo Studies
Problem Potential Causes Recommended Solutions
1. Low and Variable Lung Deposition in Rodent Models - Rodents are obligate nose breathers, leading to high nasal deposition and filtering of inhaled particles.[23]- Inappropriate delivery device for the animal model.[5][24]- Incorrect particle size for the animal's respiratory system.[5][25]- Consider intratracheal administration for direct lung delivery in early-stage studies to bypass nasal filtration, though this does not fully replicate inhalation.[5]- For inhalation studies, use specialized nose-only exposure systems designed for rodents.[5]- Optimize the aerosol particle size; smaller droplets (e.g., 1-3 µm) have shown better lung deposition in mice.[25]
2. Difficulty in Quantifying Lung Dose and Exposure - Challenges in accurately measuring the inhaled dose.[26]- Rapid absorption from the lungs into systemic circulation.- Use validated methods to estimate the inhaled dose, such as filter sampling from the exposure chamber and applying known lung deposition fractions for the specific animal model.[5][26]- Conduct thorough pharmacokinetic (PK) studies with sampling of lung tissue, bronchoalveolar lavage (BAL) fluid, and plasma at multiple time points to understand the absorption and distribution profile.[23]

III. Experimental Protocols

Aerodynamic Particle Size Distribution (APSD) Measurement using the Next Generation Impactor (NGI)

Objective: To determine the mass-weighted aerodynamic particle size distribution of a JAK inhibitor dry powder inhaler (DPI) formulation.

Materials:

  • Next Generation Impactor (NGI) with pre-separator

  • Vacuum pump with a flow controller

  • DPI device loaded with the JAK inhibitor formulation

  • Mouthpiece adapter

  • Collection cups, coated if necessary to prevent bounce

  • Validated HPLC method for quantification of the JAK inhibitor

Procedure:

  • Assembly: Assemble the NGI with the pre-separator and collection cups as per the manufacturer's instructions. Ensure all components are clean and dry.

  • Leak Test: Perform a leak test to ensure the integrity of the assembly.

  • Flow Rate Setting: Set the flow rate through the impactor to achieve a 4 kPa pressure drop across the DPI device, which simulates the patient's inspiratory effort.[7] The total volume of air pulled through the device should be 4 L.

  • DPI Actuation: Load a capsule/blister into the DPI. Connect the DPI to the NGI induction port using an appropriate mouthpiece adapter. Actuate the vacuum pump and simultaneously pierce/activate the DPI to release the powder.

  • Sample Recovery: After the run is complete, carefully disassemble the NGI. Rinse the mouthpiece adapter, induction port, pre-separator, and each collection cup with a suitable solvent to recover the deposited drug.

  • Quantification: Analyze the amount of the JAK inhibitor in the solvent from each component using the validated HPLC method.

  • Data Analysis: Calculate the mass of the drug deposited on each stage. Using the known cut-off diameters for each stage at the tested flow rate, determine the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF). The FPF is typically defined as the mass of particles with an aerodynamic diameter less than 5 µm, expressed as a percentage of the total emitted dose.[7]

Stability Testing of a DPI Formulation

Objective: To evaluate the physical and chemical stability of a JAK inhibitor DPI formulation under accelerated storage conditions.

Materials:

  • DPI formulation packaged in the intended container closure system (e.g., capsules, blisters).

  • Stability chambers set to specified temperature and relative humidity (RH) conditions (e.g., 40°C / 75% RH as per ICH guidelines).[27]

  • NGI for APSD measurement.

  • HPLC for chemical purity and content uniformity analysis.

  • Other analytical instruments as needed (e.g., for moisture content, particle morphology).

Procedure:

  • Protocol Design: Define the storage conditions, time points (e.g., 0, 1, 3, 6 months), and critical quality attributes (CQAs) to be monitored.[3] CQAs for a DPI typically include drug content, impurity levels, moisture content, and APSD (specifically FPF and MMAD).[3]

  • Initial Analysis (Time 0): Perform a full analysis of the CQAs on a set of initial samples before placing the remaining samples in the stability chambers.

  • Storage: Place the packaged DPI samples in the stability chambers.

  • Time Point Analysis: At each scheduled time point, remove a set of samples from the chambers. Allow them to equilibrate to ambient conditions before analysis.

  • Testing: Perform the full suite of analytical tests as defined in the protocol.

    • Chemical Stability: Use HPLC to determine the assay of the JAK inhibitor and quantify any degradation products.

    • Physical Stability: Measure the APSD using the NGI to check for changes in FPF and MMAD. Analyze moisture content. Visually inspect for any changes in appearance.

  • Data Evaluation: Compare the results at each time point to the initial data and the predefined acceptance criteria.[3] Significant changes in APSD or the formation of impurities may indicate an unstable formulation.

IV. Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Docking JAK->Receptor JAK->STAT_inactive 5. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 8. Transcription Inhibitor Inhaled JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Workflow

DPI_Development_Workflow api JAK Inhibitor API solubility Solubility & Stability Screening api->solubility particle_eng Particle Engineering solubility->particle_eng micronization Micronization (Jet Milling) particle_eng->micronization spray_drying Spray Drying particle_eng->spray_drying formulation DPI Formulation (e.g., with carrier) micronization->formulation spray_drying->formulation invitro_char In Vitro Characterization formulation->invitro_char apsd APSD (NGI) invitro_char->apsd stability Stability Testing invitro_char->stability content_uniformity Content Uniformity invitro_char->content_uniformity invivo_preclin In Vivo Preclinical Studies invitro_char->invivo_preclin ivivc IVIVC Analysis invitro_char->ivivc pk_pd PK/PD Studies (Rodent Models) invivo_preclin->pk_pd efficacy Efficacy Models (e.g., Asthma Model) invivo_preclin->efficacy invivo_preclin->ivivc clinical Clinical Trials ivivc->clinical

Caption: A typical experimental workflow for developing an inhaled JAK inhibitor.

Troubleshooting Logic

Troubleshooting_FPF start Problem: Low Fine Particle Fraction (FPF) check1 Check API Properties Particle Size Morphology Cohesiveness start->check1 check2 Check Formulation Drug-Carrier Ratio Carrier Properties Force Control Agent start->check2 check3 Check Process Blending Parameters Storage Conditions (Humidity) start->check3 solution1 Solution: Re-optimize Particle Engineering (Micronization/Spray Drying) check1->solution1 solution2 Solution: Modify Formulation Components check2->solution2 solution3 Solution: Adjust Blending Process & Control Storage Environment check3->solution3

Caption: A logical flow for troubleshooting low Fine Particle Fraction (FPF).

References

Potential off-target effects of iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of iJak-381. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Janus kinases (JAKs), with primary activity against JAK1 and JAK2.[1][2] It is designed as an inhaled, lung-restricted therapeutic to block inflammatory cytokine signaling locally, thereby minimizing systemic side effects.[3][4][5] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines involved in asthma and other inflammatory diseases.[2][6] this compound has been shown to inhibit the signaling of cytokines such as IL-4, IL-5, IL-6, and IL-13.[1][4]

Q2: What is the known kinase selectivity profile of this compound?

A2: this compound exhibits the highest potency against JAK1, with slightly reduced activity against JAK2 and significantly less activity against JAK3 and Tyk2. This selectivity profile is crucial for its intended therapeutic effect while potentially mitigating side effects associated with broader JAK inhibition. For instance, higher selectivity against JAK2 may reduce the risk of cytopenia.[7] A summary of its inhibitory activity is provided in the data table below.

Q3: Have any significant off-target effects been reported for this compound outside of the JAK family?

A3: Based on available preclinical data, selectivity profiling against a panel of human kinases revealed no significant off-target effects for this compound.[6] The compound was specifically designed for local administration to the lungs to achieve high therapeutic concentrations at the site of inflammation while maintaining low systemic exposure, further reducing the risk of systemic off-target effects.[3][5]

Q4: My cells are not responding to this compound treatment as expected. What could be the issue?

A4: Please refer to the "Troubleshooting Guide: Inconsistent Cellular Response" section below for a detailed workflow to diagnose the problem. Common issues include incorrect dosage, poor compound solubility, cellular health, or issues with the cytokine stimulation step.

Q5: Are there any known systemic effects of this compound observed in preclinical models?

A5: Preclinical studies in rodent models have shown that inhaled this compound effectively reduces lung pathology without affecting systemic JAK1 activity.[3][4][6] One of the sensitive markers for systemic JAK inhibition, the splenic natural killer cell count, was unaffected after administration of this compound in mice and guinea pigs.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against the four members of the JAK family. This data is essential for designing experiments and interpreting results related to its on-target and potential off-target effects within the JAK kinase family.

Target KinaseInhibition Constant (Ki)IC50 (at 1mM ATP)Reference
JAK1 0.26 nM8.52 nM[2][8]
JAK2 0.62 nM53.4 nM[2][8]
Tyk2 3.15 nM240 nM[2][8]
JAK3 20.8 nM5,998 nM[2][8]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the JAK-STAT signaling pathway targeted by this compound and a general workflow for troubleshooting unexpected experimental results.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 Activates JAK2 JAK2 receptor->JAK2 Activates STAT STAT (monomer) JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Initiates Cytokine Cytokine Cytokine->receptor Binds iJak381 This compound iJak381->JAK1 Inhibits iJak381->JAK2 Inhibits

Caption: JAK-STAT signaling pathway inhibited by this compound.

Troubleshooting_Workflow start Start: Unexpected Result (e.g., No Inhibition) check_reagents 1. Verify Reagent Integrity - this compound stock solution - Cytokine activity - Cell viability start->check_reagents check_protocol 2. Review Experimental Protocol - Correct concentrations? - Correct incubation times? - Appropriate controls? start->check_protocol reagents_ok Reagents Validated check_reagents->reagents_ok OK reagents_bad Reagents Faulty check_reagents->reagents_bad Issue Found protocol_ok Protocol Confirmed check_protocol->protocol_ok OK protocol_bad Protocol Error check_protocol->protocol_bad Issue Found investigate_off_target 3. Consider Off-Target Effects - Run kinase panel screen - Test unrelated pathways - Sequence target cells reagents_ok->investigate_off_target protocol_ok->investigate_off_target end_resolve Issue Resolved reagents_bad->end_resolve Replace & Repeat protocol_bad->end_resolve Correct & Repeat end_new_finding Potential New Finding (Off-Target Effect) investigate_off_target->end_new_finding

Caption: Troubleshooting workflow for unexpected experimental results.

Troubleshooting Guides

Guide 1: Inconsistent Cellular Response to this compound

Observed Problem Potential Cause Recommended Action
No inhibition of STAT phosphorylation This compound Degradation: Improper storage of stock solutions.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal Concentration: Incorrect inhibitor concentration used.Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal IC50 in your specific cell line and assay conditions.
Poor Solubility: Compound precipitation in media.Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) and does not affect cell viability. Visually inspect media for any precipitation after adding this compound.
Inactive Cytokine: The cytokine used for stimulation is not active.Test the activity of your cytokine stock by observing a robust STAT phosphorylation signal in the absence of the inhibitor. Use a new batch if necessary.
Cell Health: Cells are unhealthy or were passaged too many times.Use cells at a low passage number and ensure high viability (>95%) before starting the experiment.
High background signal Constitutive Pathway Activation: The cell line has constitutive JAK-STAT signaling.Confirm the baseline level of pSTAT in unstimulated cells. If high, you may need to serum-starve the cells before cytokine stimulation.
Antibody Specificity: The phospho-STAT antibody is non-specific.Validate your primary antibody using appropriate controls, such as cells known to not express the target protein or by using a blocking peptide.

Experimental Protocols

Protocol 1: In Vitro Assay for STAT6 Phosphorylation Inhibition

This protocol details a typical cell-based assay to measure the inhibitory effect of this compound on IL-13-induced STAT6 phosphorylation.

Materials:

  • Human bronchial epithelial cells (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IL-13

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the medium with a serum-free medium and incubate overnight.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in a serum-free medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the medium from the cells and add the this compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add IL-13 to each well to a final concentration of 20 ng/mL (or a predetermined optimal concentration). Do not add IL-13 to a negative control well.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-STAT6 antibody to confirm equal protein loading.

    • Quantify band intensities using densitometry software. Calculate the ratio of p-STAT6 to total STAT6 and plot the results as a function of this compound concentration to determine the IC50.

References

Minimizing systemic exposure of GDC-0214 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on minimizing systemic exposure of the inhaled JAK1 inhibitor, GDC-0214, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is GDC-0214 and why is minimizing its systemic exposure important?

A1: GDC-0214 is a potent and selective Janus kinase 1 (JAK1) inhibitor developed for the inhaled treatment of asthma.[1] It is designed to act locally in the lungs to inhibit the inflammatory signaling pathways associated with asthma, such as the IL-13/STAT6 pathway. Minimizing systemic exposure is crucial to reduce the risk of off-target effects and systemic toxicities associated with JAK inhibition.[1][2]

Q2: What is the primary mechanism of action of GDC-0214 in the context of asthma?

A2: GDC-0214 inhibits the JAK1 enzyme, which is a key component of the signaling cascade for several pro-inflammatory cytokines, including interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][3] By blocking JAK1, GDC-0214 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6, thereby reducing the expression of genes involved in airway inflammation.

Q3: What type of formulation of GDC-0214 is recommended for animal studies to minimize systemic exposure?

A3: A nanoaggregate powder formulation of GDC-0214, for instance, one containing 80% GDC-0214 and 20% lactose, has been shown to be effective.[1][3] In a rat pharmacokinetic study, this formulation resulted in a 4.8-fold higher ratio of lung-to-plasma exposure compared to a standard micronized crystalline powder, indicating significantly lower systemic exposure.[1][3]

Q4: What are the expected pharmacokinetic characteristics of GDC-0214 when administered via inhalation in animal models?

A4: In preclinical rat models, inhaled GDC-0214 is designed for retention in the lung with rapid clearance from circulation.[2] This results in low plasma concentrations. For example, plasma concentrations have been observed to be at least 15-fold lower than the plasma protein binding-corrected IC50 of JAK1 at the highest tested doses in human studies, suggesting a wide safety margin.[2] In rats, a nanoaggregate formulation led to the highest drug concentration in the lungs and the lowest in the plasma over 24 hours.[1][3]

Troubleshooting Guide: Higher-Than-Expected Systemic Exposure

Problem Potential Cause Recommended Solution
Elevated plasma Cmax and/or AUC values Improper Formulation: The physicochemical properties of the GDC-0214 powder may lead to rapid absorption into the systemic circulation.- Optimize Formulation: Utilize a nanoaggregate powder formulation with excipients like lactose to enhance lung retention. A formulation of 80% GDC-0214 and 20% lactose has been shown to improve the lung-to-plasma exposure ratio.[1][3] - Characterize Particles: Ensure the particle size of the formulation is optimal for deep lung deposition (typically 1-5 µm).
Inaccurate Intratracheal Administration: Improper technique can lead to deposition in the upper airways, where clearance mechanisms can lead to gastrointestinal absorption and subsequent systemic exposure.- Refine Technique: Use a noninvasive intratracheal administration method with a device that ensures deep lung delivery.[4] Proper intubation is a key factor.[4] - Confirm Placement: Visualize the trachea during intubation to ensure correct placement of the delivery device.[4]
Animal-Specific Factors: Physiological differences between animals, such as breathing patterns and mucociliary clearance rates, can affect drug deposition and absorption.- Standardize Procedures: Ensure consistent animal handling and anesthesia protocols to minimize variability. - Increase Sample Size: Use a sufficient number of animals per group to account for inter-animal variability.
High variability in plasma concentrations between animals Inconsistent Dose Delivery: Uneven dispersion of the dry powder can lead to variable dosing between animals.- Use a Reliable Delivery Device: Employ a validated dry powder delivery device that provides consistent and reproducible dosing. A device consisting of a pipette tip connected to a syringe via a three-way stopcock can be effective for small powder amounts.[4] - Verify Dose: After administration, inspect the delivery device for any remaining powder to ensure the full dose was delivered.[4]
Contamination of Blood Samples: Contamination during blood collection can lead to falsely elevated plasma concentrations.- Follow Strict Sampling Protocol: Use clean techniques for blood collection and processing. Ensure the collection site is free of any residual GDC-0214 powder.
Unexpected Pharmacological Effects in Systemic Tissues Significant Systemic Exposure: The observed effects may be due to GDC-0214 reaching systemic circulation and inhibiting JAK1 in other tissues.- Re-evaluate Formulation and Delivery: Refer to the solutions for "Elevated plasma Cmax and/or AUC values." - Lower the Dose: If possible, reduce the administered dose while still maintaining efficacy in the lungs.

Data on GDC-0214 Formulations in Rats

The following table summarizes pharmacokinetic data from a study in rats, comparing a micronized formulation of GDC-0214 to a nanoaggregate powder formulation (F20: 80% GDC-0214, 20% lactose) administered by dry powder inhalation.

Formulation Tissue AUC0-24h (ng·h/g or ng·h/mL) Lung-to-Plasma AUC Ratio
Micronized GDC-0214 LungLowerLower
PlasmaHigher
Nanoaggregate GDC-0214 (F20) LungHighest4.8-fold higher than micronized
PlasmaLowest

This data is derived from a study by Moon et al. (2024), which demonstrated the superiority of the nanoaggregate formulation in achieving high lung exposure with minimal systemic spillover.[1][3]

Experimental Protocols

Protocol 1: Noninvasive Intratracheal Administration of Dry Powder GDC-0214 in Mice

This protocol is adapted from a method for the intratracheal delivery of dry powder formulations in mice.[4]

Materials:

  • GDC-0214 nanoaggregate powder formulation

  • Dry powder loading device (e.g., 200 µL gel loading pipette tip connected to a 1 mL syringe via a three-way stopcock)

  • Anesthetic (e.g., isoflurane)

  • Custom-made light source and guiding cannula for intubation

  • Animal restraining board

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once anesthetized, place the mouse on the restraining board in a supine position.

  • Dose Preparation: Pre-load a 200 µL pipette tip with the desired amount of GDC-0214 dry powder (typically 1-2 mg). Attach the tip to the syringe via the three-way stopcock.

  • Intubation: Gently open the mouse's mouth and visualize the trachea using the light source and guiding cannula. Carefully insert the pipette tip into the trachea.

  • Powder Dispersion: Once the tip is correctly positioned in the trachea, rapidly depress the syringe plunger to disperse the powder into the lungs with a puff of air (approximately 0.6 mL).

  • Post-Administration Monitoring: Remove the delivery device and monitor the mouse until it recovers from anesthesia. Observe for any signs of respiratory distress.

  • Verification of Delivery: After the procedure, inspect the pipette tip to ensure that the entire powder dose was administered.

Protocol 2: Quantification of GDC-0214 in Rat Plasma using LC-MS/MS

This protocol is a representative procedure based on standard methods for small molecule quantification in plasma. A highly sensitive LC-MS/MS assay with a lower limit of quantification of 10 pg/mL has been developed for GDC-0214 in human plasma, and a similar approach can be applied to rat plasma.

Materials:

  • Rat plasma samples collected in K2EDTA tubes

  • Internal standard (IS)

  • Acetonitrile (ACN) for protein precipitation

  • LC-MS/MS system (e.g., SCIEX 6500+ with an ExionLC UHPLC)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in ACN).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of GDC-0214 and the IS.

  • Data Analysis:

    • Quantify the concentration of GDC-0214 in the plasma samples by comparing the peak area ratio of GDC-0214 to the IS against a standard curve prepared in blank rat plasma.

Visualizations

Signaling Pathway of GDC-0214 Action

GDC0214_Pathway cluster_cell Cell Cytoplasm IL13 IL-13 Receptor IL-13 Receptor (IL-4Rα / IL-13Rα1) IL13->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2/TYK2 Receptor->JAK2 STAT6 STAT6 JAK1->STAT6 Phosphorylates GDC0214 GDC-0214 GDC0214->JAK1 Inhibits pSTAT6 p-STAT6 STAT6->pSTAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates GeneExp Gene Expression (Inflammation) Nucleus->GeneExp Promotes Systemic_Exposure_Workflow Formulation 1. GDC-0214 Formulation (e.g., Nanoaggregate Powder) Administration 2. Intratracheal Administration (Animal Model, e.g., Rat) Formulation->Administration Sampling 3. Serial Blood & Lung Tissue Sampling Administration->Sampling Plasma Plasma Sampling->Plasma Lung Lung Homogenate Sampling->Lung Analysis 4. Bioanalysis (LC-MS/MS) Plasma->Analysis Lung->Analysis PK 5. Pharmacokinetic Analysis Analysis->PK Ratio 6. Calculate Lung-to-Plasma Ratio PK->Ratio Troubleshooting_Logic Start High Systemic Exposure Observed? CheckFormulation Is the formulation optimized for lung retention? Start->CheckFormulation Yes OptimizeFormulation Action: Reformulate with excipients (e.g., lactose) CheckFormulation->OptimizeFormulation No CheckDelivery Is the administration technique validated? CheckFormulation->CheckDelivery Yes OptimizeFormulation->CheckDelivery RefineDelivery Action: Refine intratracheal delivery technique CheckDelivery->RefineDelivery No CheckDose Is the dose appropriate? CheckDelivery->CheckDose Yes RefineDelivery->CheckDose LowerDose Action: Perform dose- response study and lower dose CheckDose->LowerDose No End Systemic Exposure Minimized CheckDose->End Yes LowerDose->End

References

iJak-381 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of iJak-381. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses, such as IL-4, IL-6, and IL-13.[1][2] By inhibiting JAK1 and JAK2, this compound can suppress the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid and solution forms are provided in the tables below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[3] To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution.[3]

Q4: Can I store my diluted this compound working solutions?

A4: It is generally not recommended to store diluted working solutions for extended periods, especially in aqueous buffers, as this can lead to precipitation and degradation. It is best practice to prepare fresh working solutions from your frozen stock solution for each experiment.

Stability and Storage Conditions

Proper storage is essential to ensure the integrity and performance of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and dissolved forms.

Table 1: Storage of Solid this compound

ConditionTemperatureDurationNotes
Short-term0 - 4°CDays to weeksKeep dry and protected from light.
Long-term-20°CMonths to yearsKeep dry and protected from light.

Table 2: Storage of this compound in Solution

SolventTemperatureDurationNotes
DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Table 3: Troubleshooting Common Experimental Issues

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Buffer The compound has low aqueous solubility and is "crashing out" of the solution upon dilution from a DMSO stock.- Lower the final DMSO concentration in your assay (ideally ≤0.5%).- Prepare the working solution in a pre-warmed buffer.- Investigate the use of a different buffer system or the addition of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%), ensuring it does not interfere with your assay.
Inconsistent or No Inhibitory Effect - Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution.- Incorrect Concentration: Calculation error or inaccurate pipetting.- Assay Interference: Components in the cell culture medium or assay buffer may interfere with the compound.- Use a fresh aliquot of the stock solution.- Verify all calculations and calibrate pipettes.- Run a vehicle control (DMSO only) to ensure the solvent is not affecting the assay.- Test the compound in a simpler, cell-free kinase assay to confirm its activity.
Observed Cell Toxicity - High DMSO Concentration: The final concentration of DMSO in the cell culture is too high.- Off-Target Effects: At high concentrations, the inhibitor may affect other kinases or cellular processes.[4]- Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.5%).- Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound.- Include appropriate positive and negative controls in your experiment.
Variability Between Experiments - Inconsistent Compound Handling: Differences in stock solution preparation, storage, or dilution.- Cell Culture Conditions: Variations in cell passage number, density, or health.- Standardize your protocol for handling the compound.- Maintain consistent cell culture practices.- Aliquot stock solutions to minimize variability.

Experimental Protocols & Methodologies

JAK1/STAT6 Phosphorylation Inhibition Assay (Western Blot)

This protocol outlines a general method to assess the inhibitory activity of this compound on the JAK1/STAT6 pathway in a cell-based assay.

  • Cell Culture: Plate cells (e.g., A549, HaCaT) in appropriate growth medium and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare a series of dilutions of this compound in the serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • Cytokine Stimulation: Stimulate the cells with a suitable cytokine to activate the JAK1/STAT6 pathway (e.g., IL-13 at 10-50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-STAT6 and total STAT6. Normalize the phospho-STAT6 signal to the total STAT6 signal for each sample. Compare the normalized signals in the this compound-treated samples to the cytokine-stimulated control to determine the extent of inhibition.

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAK2->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation iJak381 This compound iJak381->JAK1 Inhibits iJak381->JAK2 Inhibits Gene Gene Transcription DNA->Gene 6. Transcription

Caption: Overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the key steps in a typical cell-based assay to evaluate the efficacy of this compound.

Experimental_Workflow A 1. Cell Seeding B 2. Serum Starvation A->B C 3. This compound Pre-incubation B->C D 4. Cytokine Stimulation C->D E 5. Cell Lysis D->E F 6. Western Blot / ELISA E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for evaluating this compound's inhibitory effects.

References

Troubleshooting inconsistent results with iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using iJak-381. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), primarily targeting JAK1 and to a lesser extent, JAK2.[1][2] By inhibiting these kinases, this compound blocks the signaling pathways of several key cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, IL-9, IL-13, and IL-6.[3][4][5] This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6 and STAT3, which in turn reduces airway inflammation, eosinophilia, and hyperresponsiveness.[2][3][4]

Q2: What is the intended application of this compound in research?

A2: this compound is designed as an inhaled, lung-restricted JAK1 inhibitor for preclinical research in respiratory inflammatory diseases, most notably asthma.[3][5] Its high retention in the lungs and rapid clearance from systemic circulation are intended to minimize off-target effects.[2][3] It is particularly useful in rodent models of allergic asthma to study the role of JAK1-dependent cytokine signaling in airway inflammation and to evaluate the therapeutic potential of localized JAK inhibition.[3][5]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound should be kept at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C. The product should be kept dry and in the dark.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably in single-use aliquots to avoid repeated freeze-thaw cycles.[6]

Q4: What are the key quantitative parameters for this compound's inhibitory activity?

A4: The inhibitory concentrations (IC50 and Ki) of this compound against the JAK family of kinases are summarized in the table below.

KinaseIC50 (nM at 1mM ATP)Ki (nM)
JAK18.520.26
JAK253.40.62
TYK22403.15
JAK3599820.8
Data sourced from GlpBio and NIH.[1][7]

Troubleshooting Inconsistent Results

Problem 1: High variability in the reduction of airway inflammation between subjects.

Potential Cause Recommended Solution
Inconsistent Drug Delivery: Uneven deposition of inhaled this compound in the lungs due to improper administration technique.Ensure consistent and proper use of the inhalation apparatus (e.g., dry powder inhaler or nebulizer). For intratracheal administration, verify the accuracy of the instillation volume and technique.
Formulation Issues: Poor solubility or aggregation of this compound in the vehicle. A study found that a formulation of 80% this compound and 20% lactose provided enhanced lung targeting.[2]Prepare the formulation immediately before use. Ensure the vehicle is appropriate and that this compound is fully dissolved or suspended. Consider using a formulation with excipients like lactose to improve dispersibility for dry powder inhalation.[2]
Timing of Administration: Inconsistent timing of this compound administration relative to allergen challenge.Standardize the time interval between this compound administration and allergen challenge across all experimental groups. For example, administer this compound one hour prior to allergen challenge.[6]
Animal Model Variability: Differences in the inflammatory response between individual animals. The choice of mouse strain can significantly impact the development of allergic airway inflammation.[8]Use a sufficient number of animals per group to account for biological variability. Ensure that the chosen animal model and strain are appropriate for the study and are known to produce a consistent inflammatory phenotype.[8][9]

Problem 2: Lack of significant reduction in downstream markers (e.g., pSTAT6).

Potential Cause Recommended Solution
Suboptimal Dose: The dose of this compound may be too low to achieve sufficient target engagement.Perform a dose-response study to determine the optimal dose for inhibiting the desired signaling pathway in your specific model. A dose of 10.7 mg/kg via dry powder inhalation has been shown to be effective in an ovalbumin-induced asthma mouse model.[2]
Incorrect Timing of Sample Collection: Tissue or cell samples may be collected at a time point when the inhibitory effect on pSTAT is not maximal.Collect samples at various time points after this compound administration and allergen challenge to determine the peak of pSTAT inhibition.
Assay Sensitivity: The western blot or flow cytometry assay for pSTAT may not be sensitive enough to detect changes.Optimize the antibody concentrations and incubation times for your assay. Ensure the use of appropriate positive and negative controls.
Systemic vs. Local Effects: this compound is designed for lung-restricted activity, so systemic markers of JAK inhibition may not be affected.[3]Focus on measuring pSTAT levels in lung tissue or bronchoalveolar lavage (BAL) fluid cells, rather than in peripheral blood or spleen.

Signaling Pathway and Experimental Workflow

JAK_STAT_Pathway This compound Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine IL-4, IL-13, etc. Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates JAK2->STAT6 Phosphorylates pSTAT6 pSTAT6 STAT_dimer STAT6 Dimer pSTAT6->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Regulates iJak381 This compound iJak381->JAK1 Inhibits iJak381->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental_Workflow Troubleshooting Experimental Workflow with this compound cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization Sensitize Animals (e.g., Ovalbumin + Alum i.p.) Troubleshoot1 Inconsistent Sensitization: - Check allergen potency - Verify injection route/volume Sensitization->Troubleshoot1 iJak_Prep Prepare this compound Formulation Sensitization->iJak_Prep Troubleshoot2 Formulation Issues: - Ensure solubility/suspension - Prepare fresh iJak_Prep->Troubleshoot2 iJak_Admin Administer this compound (e.g., Inhalation) iJak_Prep->iJak_Admin Troubleshoot3 Delivery Variability: - Standardize administration technique - Calibrate equipment iJak_Admin->Troubleshoot3 Allergen_Challenge Allergen Challenge (e.g., Nebulized Ovalbumin) iJak_Admin->Allergen_Challenge Sample_Collection Collect Samples (BAL fluid, Lung Tissue) Allergen_Challenge->Sample_Collection Troubleshoot4 Timing Errors: - Standardize collection time post-challenge Sample_Collection->Troubleshoot4 Analysis Analyze Endpoints: - Cell counts in BAL - Cytokine levels - pSTAT levels - Airway hyperresponsiveness Sample_Collection->Analysis Troubleshoot5 Assay Variability: - Validate assays - Use proper controls Analysis->Troubleshoot5

Caption: Key troubleshooting points in a typical experimental workflow.

Detailed Experimental Protocol: Ovalbumin-Induced Asthma Model

This protocol is a general guideline for using this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

1. Animals and Sensitization:

  • Use an appropriate mouse strain known to develop a robust Th2 response, such as BALB/c mice.[9]

  • On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

2. This compound Formulation and Administration:

  • Prepare a fresh formulation of this compound for inhalation. For a dry powder formulation, a mixture of 80% this compound and 20% lactose can be used to improve lung deposition.[2]

  • One hour before the OVA challenge, administer this compound via the desired inhalation route (e.g., dry powder inhaler, nebulizer, or intratracheal instillation). A dose of 10.7 mg/kg has been shown to be effective.[2] Administer the vehicle to the control group.

3. Allergen Challenge:

  • On days 14, 15, and 16, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes.

4. Measurement of Airway Hyperresponsiveness (AHR) (Optional):

  • 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine.

5. Sample Collection:

  • 48 hours after the final OVA challenge, euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by lavaging the lungs with phosphate-buffered saline (PBS). Collect the BAL fluid.

  • Perfuse the lungs with PBS and collect the lung tissue for histology or protein/gene expression analysis.

6. Endpoint Analysis:

  • BAL Fluid Analysis:

    • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

  • Lung Tissue Analysis:

    • Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • Prepare lung tissue homogenates for Western blot analysis of pSTAT6 and other signaling proteins, or for qPCR analysis of gene expression.

References

Technical Support Center: Optimizing iJak-381 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing iJak-381 in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell culture.

1. What is this compound and what is its mechanism of action?

This compound, also known as GDC-0214, is a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[1][2][3][4] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[5] this compound exerts its effects by blocking the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream transcriptional activation of target genes.[3][6]

2. What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell type and the experimental endpoint. A good starting point for dose-response experiments can be derived from its biochemical IC50 values. For this compound, the IC50 values for JAK1 and JAK2 are approximately 8.52 nM and 53.4 nM, respectively, in biochemical assays.[7] It is recommended to test a wide range of concentrations, typically spanning several orders of magnitude around the IC50 values (e.g., 1 nM to 10 µM), to determine the optimal concentration for your specific cell line and assay.

3. How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a solid powder and should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity. For storage, the solid compound should be kept at -20°C for long-term storage. Once dissolved, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

4. How can I confirm that this compound is active in my cells?

The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its downstream target, STAT proteins. A common method is to perform a Western blot analysis to measure the levels of phosphorylated STAT (p-STAT) in response to cytokine stimulation in the presence and absence of this compound. A dose-dependent decrease in p-STAT levels upon treatment with this compound indicates target engagement and inhibitor activity.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cell culture.

Problem Potential Cause Recommended Solution
No or weak inhibition of p-STAT Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit JAK activity in your specific cell type.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
Cell line insensitivity: The cell line may not have an active JAK-STAT pathway for the chosen cytokine stimulus, or it may have mutations that confer resistance.Confirm the presence and activation of the JAK-STAT pathway in your cell line. Consider using a different cell line with a known responsive pathway.
Inhibitor degradation: this compound may be unstable in the cell culture medium over long incubation periods.Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.
High cell toxicity High inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below the toxic threshold for your experiments.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is as low as possible (ideally ≤ 0.1%).
Inconsistent results Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Inhibitor precipitation: this compound may precipitate out of solution, especially at high concentrations or in certain media.Visually inspect the media for any signs of precipitation. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different formulation if available.
Paradoxical activation of signaling Complex feedback loops: Inhibition of one part of a signaling network can sometimes lead to the compensatory activation of other pathways.Investigate other signaling pathways that may be affected by JAK inhibition in your system. This may require broader profiling techniques like phospho-proteomics.

Experimental Protocols

Protocol 1: Dose-Response Assay for Determining IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 10 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log-transformed this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cytokine (e.g., IL-6, IFN-γ)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT, anti-total-STAT, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Before treatment, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT and a loading control protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT signal to the total STAT and loading control signals.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Gene Target Gene Transcription STAT_active->Gene 6. Nuclear Translocation iJak381 This compound iJak381->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Perform Dose-Response Assay (e.g., MTT) A->C B Culture and Seed Cells B->C E Treat Cells with Optimal this compound Concentration B->E D Determine IC50 and Non-Toxic Concentration Range C->D D->E F Stimulate with Cytokine E->F G Perform Western Blot for p-STAT/Total STAT F->G H Analyze and Interpret Results G->H

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Logic Diagram

Troubleshooting rect_node rect_node start Suboptimal Results? q1 No/Weak p-STAT Inhibition? start->q1 q2 High Cell Toxicity? start->q2 q3 Inconsistent Results? start->q3 a1 Check Concentration (Dose-Response) q1->a1 Yes a2 Verify Pathway Activity in Cell Line q1->a2 Yes a3 Check Inhibitor Stability q1->a3 Yes b1 Perform Cytotoxicity Assay q2->b1 Yes b2 Lower DMSO Concentration q2->b2 Yes c1 Standardize Cell Culture Practices q3->c1 Yes c2 Check for Inhibitor Precipitation q3->c2 Yes

Caption: Logical troubleshooting flow for suboptimal experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing iJak-381 in preclinical studies. The information is designed to help address potential adverse events and other experimental challenges.

Troubleshooting Guides

This section provides a question-and-answer guide to troubleshoot specific issues that may be encountered during in vivo or in vitro experiments with this compound.

In Vivo Studies

Question 1: We are observing unexpected mortality or severe morbidity in our animal cohort treated with this compound. What are the potential causes and how should we investigate?

Answer:

Unexpected morbidity/mortality is a serious concern. While preclinical and early clinical data for inhaled JAK inhibitors like this compound and its successor GDC-0214 suggest low systemic toxicity, it is crucial to investigate thoroughly.[1][2][3] Potential causes can be categorized as compound-related, procedural, or model-specific.

  • Compound-Related:

    • Overdosing: Verify dose calculations, formulation concentration, and delivery device calibration. An acute high dose might lead to exaggerated pharmacologic effects or local toxicity.

    • Systemic Exposure: Although designed for lung-restriction, unintended systemic exposure could occur.[2][4] This might lead to immunosuppression and secondary infections, which is a known class effect of JAK inhibitors.[2]

    • Formulation Issues: Check the stability and homogeneity of your this compound formulation. Issues with solubility or aggregation could lead to inconsistent dosing or localized high concentrations.

  • Procedural:

    • Administration Stress: Intratracheal or intranasal administration can be stressful for animals. Ensure proper technique and consider acclimatizing the animals to the procedure.

    • Vehicle Toxicity: Rule out any toxicity associated with the vehicle used for formulation. Run a vehicle-only control group.

  • Model-Specific:

    • Compromised Animal Health: Ensure the animals are healthy and free from underlying infections before starting the study. Immunocompromised strains may be more susceptible to the immunomodulatory effects of this compound.

Troubleshooting Workflow:

start Unexpected Animal Morbidity/ Mortality Observed check_dose Verify Dose Calculation & Formulation start->check_dose check_procedure Review Administration Technique & Vehicle start->check_procedure assess_health Assess Baseline Animal Health start->assess_health necropsy Perform Full Necropsy & Histopathology start->necropsy outcome1 Identify Overdose or Formulation Issue check_dose->outcome1 outcome2 Identify Procedural Issue check_procedure->outcome2 outcome3 Identify Underlying Health Issue assess_health->outcome3 systemic_exp Measure Plasma Drug Levels necropsy->systemic_exp cbc Conduct Complete Blood Count (CBC) necropsy->cbc outcome4 Evidence of Systemic Toxicity (e.g., Infection, Cytopenia) systemic_exp->outcome4 cbc->outcome4 stop_study Consider Pausing or Stopping the Study outcome4->stop_study

Caption: Troubleshooting workflow for unexpected in vivo adverse events.

Question 2: We have noticed signs of respiratory distress (e.g., labored breathing, coughing) in animals immediately after inhalation of this compound. What could be the cause?

Answer:

This is likely related to the administration procedure or the formulation itself.

  • Bronchoconstriction/Irritation: The physical properties of the dry powder or components of the vehicle could be causing acute irritation to the airways.

  • Volume/Pressure: The volume of air or the pressure used for insufflation might be too high, causing physical trauma to the lungs.

Recommendations:

  • Particle Size Analysis: Ensure the particle size of your this compound formulation is appropriate for deep lung delivery and not causing upper airway irritation.

  • Refine Administration Protocol: Reduce the administration volume or pressure. Ensure a slow and steady delivery.

  • Vehicle Control: Observe if animals in the vehicle-only control group exhibit similar symptoms.

Question 3: Our long-term study shows a higher-than-expected incidence of infections in the this compound treated group compared to controls. What should we do?

Answer:

This could indicate unintended systemic immunosuppression, a known class effect of JAK inhibitors.[2][5] Although this compound is designed to be lung-restricted, higher doses or prolonged administration might lead to systemic spillover.[2][4]

Investigative Steps:

  • Confirm Infection: Perform microbiological analysis to identify the pathogen(s).

  • Assess Systemic Exposure: Measure plasma concentrations of this compound at trough levels to determine if there is significant systemic exposure.

  • Immunophenotyping: Analyze immune cell populations in the blood and spleen. A reduction in lymphocytes or specific subsets like NK cells could indicate systemic JAK inhibition.[2] Preclinical studies with this compound have specifically shown it did not affect splenic NK cell counts, so a deviation from this would be significant.[2]

  • Dose-Response: Determine if the infection rate is dose-dependent. Consider reducing the dose.

In Vitro Studies

Question 4: We are seeing unexpected cytotoxicity in our cell-based assays with this compound. How can we troubleshoot this?

Answer:

Unexpected cytotoxicity can stem from several factors:

  • Off-Target Kinase Inhibition: At high concentrations, inhibitors can lose selectivity. This compound is selective for JAK1 over other JAKs, but its profile against a wider kinome screen is not publicly detailed.[6] Off-target effects on kinases essential for cell survival could be a cause.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. Run a solvent-only control.

  • Compound Instability: The compound may be degrading in the culture medium into a toxic byproduct. Assess the stability of this compound under your experimental conditions.

  • Cell Line Sensitivity: The specific cell line you are using may have a particular dependency on a signaling pathway that is inadvertently affected by this compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for target engagement (e.g., p-STAT inhibition). A large window between efficacy and cytotoxicity is expected.

  • Use a Different Solvent: If possible, try dissolving this compound in an alternative solvent.

  • Test in Different Cell Lines: Compare the cytotoxic effects across multiple cell lines to see if the effect is specific.

  • Rescue Experiment: If you hypothesize an off-target effect, see if you can "rescue" the cells by adding back a key component of the affected pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Janus kinases (JAKs), with selectivity for JAK1 and JAK2.[6] It functions by blocking the ATP-binding site of these enzymes, which prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7] This, in turn, blocks the signaling of multiple cytokines implicated in inflammatory and immune responses, such as IL-4, IL-6, and IL-13.[6] In the context of asthma models, it has been shown to reduce levels of phosphorylated STAT6 (p-STAT6).[6]

cluster_0 Cell Membrane receptor Cytokine Receptor jak1 JAK1 receptor->jak1 activates jak2 JAK2 receptor->jak2 activates cytokine IL-4, IL-6, IL-13 cytokine->receptor stat STAT jak1->stat phosphorylates jak2->stat phosphorylates pstat p-STAT dimer p-STAT Dimer pstat->dimer nucleus Nucleus dimer->nucleus transcription Gene Transcription (Inflammation) nucleus->transcription ijak This compound ijak->jak1 ijak->jak2

Caption: this compound inhibits the JAK-STAT signaling pathway.

Q2: What is the reported selectivity profile of this compound?

A2: this compound has shown selectivity for JAK1 over other members of the JAK family. The table below summarizes its inhibitory constants (Ki) and IC50 values.

Target KinaseKi (nM)IC50 (nM, 1mM ATP)
JAK1 0.268.52
JAK2 0.6253.4
TYK2 3.15240
JAK3 20.85998
Data sourced from publicly available information.[6][8]

Q3: What are the known class-wide adverse events for JAK inhibitors that we should monitor for in our preclinical studies, even if this compound is designed for local delivery?

A3: While this compound is designed to minimize systemic side effects, it is prudent for researchers to be aware of the potential adverse events associated with systemic JAK inhibition.[2][5][7][9] Monitoring for these can help identify unintended systemic exposure.

Adverse Event ClassPreclinical Monitoring Parameters
Infections Clinical signs (lethargy, ruffled fur), body weight, body temperature, microbiological screening, histopathology of tissues (e.g., lungs, liver).
Hematologic Complete Blood Count (CBC) with differential to check for anemia, neutropenia, lymphopenia.
Cardiovascular Not typically monitored in rodent models unless specified by the study design. In larger animal studies, ECG and blood pressure could be considered.
Thrombosis Clinical signs of thromboembolism (e.g., limb swelling), coagulation panels (PT, aPTT), histopathology for microthrombi.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is intended for administration as a dry powder via inhalation.[8] For preclinical studies, this often requires specialized equipment for intratracheal or nose-only inhalation delivery to ensure accurate and consistent dosing. If you need to formulate it as a liquid for other administration routes (e.g., intratracheal instillation), consult the manufacturer's data sheet for solubility information. A common solvent is DMSO, which must then be diluted in a vehicle appropriate for the route of administration (e.g., saline, PBS). Always prepare fresh formulations and verify stability if stored.

Experimental Protocols

Protocol 1: Assessment of Hematologic Parameters

Objective: To evaluate potential hematologic adverse effects of this compound by performing a complete blood count (CBC).

Methodology:

  • Blood Collection: At designated time points (e.g., baseline, end of study), collect 50-100 µL of whole blood from animals via an appropriate method (e.g., submandibular or saphenous vein) into EDTA-coated microtubes to prevent coagulation.

  • Sample Analysis: Analyze the samples immediately using a calibrated veterinary hematology analyzer. If an analyzer is not available, prepare blood smears for manual differential counts and use a hemocytometer for cell counting.

  • Parameters to Measure:

    • White Blood Cells (WBC) with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

    • Red Blood Cells (RBC)

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • Platelets (PLT)

  • Data Analysis: Compare the mean values of each parameter between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).

Protocol 2: Cytokine Profiling in Plasma or BAL Fluid

Objective: To assess the immunomodulatory effects of this compound, both intended (pharmacodynamic) and potentially unintended (systemic).

Methodology:

  • Sample Collection:

    • Plasma: Collect whole blood in EDTA tubes, centrifuge at 2000 x g for 15 minutes at 4°C, and collect the supernatant (plasma).

    • Bronchoalveolar Lavage (BAL) Fluid: After euthanasia, cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS. Centrifuge the collected fluid to pellet cells and collect the supernatant.

  • Sample Storage: Store plasma and BAL fluid at -80°C until analysis.

  • Multiplex Immunoassay: Use a multiplex immunoassay kit (e.g., Luminex or Meso Scale Discovery) specific for the animal species being studied. Select a panel that includes key cytokines such as IL-4, IL-5, IL-6, IL-13, IFN-γ, and TNF-α.

  • Assay Procedure: Follow the manufacturer's protocol for the chosen assay kit. This typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and reading on the appropriate instrument.

  • Data Analysis: Calculate the concentration of each cytokine based on a standard curve. Compare the cytokine levels between treated and control groups. A reduction in pro-inflammatory cytokines in BAL fluid would be an expected pharmacodynamic effect, while changes in plasma cytokines could indicate systemic effects.

Protocol 3: General Histopathological Assessment

Objective: To identify any tissue-level abnormalities or signs of toxicity in major organs.

Methodology:

  • Tissue Collection: At the end of the study, perform a full necropsy. Collect the lungs, spleen, liver, kidneys, and any other organs of interest.

  • Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours. The lungs should be inflation-fixed with formalin to preserve alveolar structure.

  • Processing and Embedding: After fixation, tissues should be dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion. The pathologist should score any observed lesions for severity and incidence (e.g., inflammation, necrosis, cellular infiltration, architectural changes).

  • Data Analysis: Compare the incidence and severity of pathological findings between the this compound treated groups and the vehicle control group.

References

Technical Support Center: Enhancing the Therapeutic Index of Inhaled iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhaled Janus kinase (JAK) inhibitor, iJak-381. Our goal is to help you optimize your experimental protocols and enhance the therapeutic index of this promising therapeutic candidate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, inhalable small molecule designed for lung-restricted inhibition of Janus kinase 1 (JAK1).[1][2][3] Many cytokines involved in the pathophysiology of asthma, such as interleukin-4 (IL-4), IL-5, IL-9, and IL-13, rely on JAK1 for signal transduction.[1][2] By inhibiting JAK1 locally in the lungs, this compound aims to suppress the inflammatory cascade associated with asthma without causing systemic side effects.[1][3] this compound is a JAK1/2 inhibitor that blocks IL-13 signaling and also inhibits the IL-4 and IL-6 signaling pathways.[4]

Q2: What is the rationale for using an inhaled JAK inhibitor for asthma?

A2: The primary rationale is to maximize the therapeutic effect in the lungs while minimizing systemic exposure and associated side effects.[5] Oral JAK inhibitors have been associated with risks such as infections, anemia, and neutropenia.[5] By delivering this compound directly to the lungs, a high local concentration can be achieved to effectively suppress inflammation at the target site. This lung-restricted approach is designed to avoid systemic JAK inhibition, thereby improving the therapeutic index.[1][3]

Q3: What preclinical models have been used to evaluate this compound?

A3: Preclinical studies of this compound have primarily utilized rodent models of allergic asthma, specifically ovalbumin (OVA)-induced asthma in mice and guinea pigs.[1][2] These models are well-established for studying the features of human asthma, including airway hyperresponsiveness and inflammation.[6][7]

Q4: What is the selectivity profile of this compound?

A4: In kinase inhibition assays, this compound has shown greater inhibition of JAK1 (Ki = 0.26 nM) compared to JAK2 (Ki = 0.62 nM). It is less active against JAK3 (Ki = 20.8 nM) and Tyk2 (Ki = 3.15 nM).[8]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound. Please note: The specific values presented here are illustrative and based on qualitative descriptions from published abstracts. For precise data, refer to the original publication by Dengler et al., Science Translational Medicine, 2018.

Table 1: Effect of Inhaled this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid in an Ovalbumin-Induced Mouse Model of Asthma

Treatment GroupTotal Cell Count (x10^5)Eosinophil Count (x10^4)Neutrophil Count (x10^4)
Vehicle Control1.2 ± 0.30.1 ± 0.050.2 ± 0.1
OVA-Challenged + Vehicle8.5 ± 1.24.2 ± 0.81.5 ± 0.4
OVA-Challenged + this compound (Low Dose)4.1 ± 0.71.5 ± 0.40.8 ± 0.2
OVA-Challenged + this compound (High Dose)2.3 ± 0.50.5 ± 0.20.4 ± 0.1

Table 2: Effect of Inhaled this compound on Airway Hyperresponsiveness (AHR) in an Ovalbumin-Induced Mouse Model of Asthma

Treatment GroupPenh (Enhanced Pause) at 50 mg/mL Methacholine
Vehicle Control1.5 ± 0.4
OVA-Challenged + Vehicle5.8 ± 1.1
OVA-Challenged + this compound2.1 ± 0.6

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol is a standard method for inducing an asthma-like phenotype in mice, characterized by airway inflammation and hyperresponsiveness.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Dry powder inhaler for mice

  • Whole-body plethysmography system

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge:

    • From day 21 to day 23, challenge the mice with an aerosolized solution of 1% OVA in PBS for 30 minutes each day using a nebulizer connected to an exposure chamber.

  • Treatment:

    • Administer this compound via a dry powder inhaler 30 minutes prior to each OVA challenge. The dose of this compound should be determined based on the experimental design.

  • Assessment of Airway Inflammation:

    • 24 hours after the final OVA challenge, euthanize the mice.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of PBS into the lungs via a tracheal cannula.

    • Determine the total and differential cell counts in the BAL fluid using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR using whole-body plethysmography.

    • Record baseline Penh (Enhanced Pause) values.

    • Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh for 3 minutes at each concentration.

Protocol 2: In Vitro JAK1/JAK2 Kinase Inhibition Assay

This assay determines the inhibitory activity of this compound against JAK1 and JAK2 kinases.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • This compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, the recombinant JAK enzyme, and the substrate peptide.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.

  • Calculate the IC50 value of this compound for each kinase by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Troubleshooting Guides

Issue 1: High variability in BAL fluid cell counts between animals in the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent OVA sensitization or challengeEnsure precise and consistent administration of OVA and alum for sensitization. For challenge, ensure the nebulizer is functioning optimally and delivering a consistent aerosol concentration.
Improper BAL procedureStandardize the volume of PBS instilled and retrieved. Ensure the trachea is properly cannulated to avoid fluid loss. Perform gentle lung lavage to minimize tissue damage and blood contamination.
Animal-to-animal variabilityIncrease the number of animals per group to improve statistical power. Ensure all animals are age- and sex-matched.

Issue 2: No significant difference in airway hyperresponsiveness (AHR) between the OVA-challenged and control groups.

Possible Cause Troubleshooting Step
Insufficient OVA sensitizationVerify the dose and administration route of OVA and alum. Consider using a different adjuvant or a longer sensitization period.
Suboptimal methacholine challengeEnsure the methacholine solution is freshly prepared and the nebulizer is generating an appropriate particle size for deep lung deposition.
Timing of AHR measurementAHR is typically measured 24-48 hours after the final allergen challenge. Ensure the timing is consistent across all experiments.
Strain of miceSome mouse strains, like C57BL/6, are less prone to developing AHR compared to BALB/c mice.

Issue 3: Inconsistent lung deposition of inhaled this compound.

Possible Cause Troubleshooting Step
Poor aerosol generation from the dry powder inhalerEnsure the dry powder formulation has optimal flow properties. The particle size distribution should be appropriate for deep lung deposition (typically 1-5 µm).
Animal's breathing patternThe breathing rate and depth of the animal can influence particle deposition. Acclimatize the animals to the inhalation chamber to reduce stress-induced changes in breathing.
Inhaler device and chamber designThe design of the inhalation apparatus is critical. Ensure a uniform aerosol concentration is delivered to each animal in a multi-animal exposure system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine IL-4 / IL-13 Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates JAK2->STAT6 Phosphorylates pSTAT6 pSTAT6 (Dimerization) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene iJak381 This compound iJak381->JAK1 Inhibits iJak381->JAK2 Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow start Start sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. start->sensitization challenge Aerosol Challenge (Day 21-23) 1% OVA sensitization->challenge treatment Treatment (30 min prior to challenge) Inhaled this compound challenge->treatment assessment Endpoint Assessment (24h post-final challenge) treatment->assessment bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis assessment->bal ahr Airway Hyperresponsiveness (AHR) - Whole-body plethysmography assessment->ahr histology Lung Histology - Inflammation Scoring assessment->histology end End bal->end ahr->end histology->end

Caption: Ovalbumin-induced asthma model workflow.

Troubleshooting_Tree problem Inconsistent or Unexpected Results cat1 High Variability in BAL Cell Counts problem->cat1 cat2 No Significant AHR Induction problem->cat2 cat3 Poor Lung Deposition of this compound problem->cat3 sol1a Standardize OVA Sensitization/Challenge cat1->sol1a sol1b Refine BAL Procedure cat1->sol1b sol1c Increase Sample Size cat1->sol1c sol2a Verify Sensitization Protocol cat2->sol2a sol2b Optimize Methacholine Challenge cat2->sol2b sol2c Check Mouse Strain cat2->sol2c sol3a Optimize Dry Powder Formulation cat3->sol3a sol3b Acclimatize Animals to Chamber cat3->sol3b sol3c Evaluate Inhalation Apparatus cat3->sol3c

Caption: Troubleshooting decision tree.

References

Validation & Comparative

iJak-381 vs. Corticosteroids: A Preclinical Comparison in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational inhaled Janus kinase (JAK) 1 inhibitor, iJak-381, and corticosteroids in preclinical models of asthma. The data and protocols summarized below are based on available preclinical research, primarily focusing on rodent models of allergic airway inflammation.

Executive Summary

In preclinical asthma models, the inhaled JAK1 inhibitor this compound demonstrates comparable or superior efficacy to systemic corticosteroids in reducing key markers of allergic airway inflammation. Notably, this compound has shown a more potent effect on neutrophil-driven inflammation, a feature of some severe asthma phenotypes that can be less responsive to corticosteroids. As an inhaled, lung-restricted agent, this compound is designed to minimize the systemic side effects associated with oral or high-dose inhaled corticosteroids.

Mechanism of Action

This compound: Targeted JAK1 Inhibition

This compound is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of multiple cytokines implicated in the pathophysiology of asthma. These cytokines include interleukin-4 (IL-4), IL-5, IL-9, and IL-13, which are crucial for the type 2 inflammatory response that drives allergic asthma. By blocking JAK1, this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT6, which prevents the transcription of downstream genes involved in inflammation, mucus production, and airway hyperresponsiveness.[1]

Corticosteroids: Broad Anti-Inflammatory Action

Corticosteroids, the current mainstay of asthma therapy, exert their effects through a broad, non-specific anti-inflammatory mechanism. After binding to the glucocorticoid receptor (GR), the complex translocates to the nucleus and suppresses the expression of multiple inflammatory genes.[2][3] This is achieved by reversing histone acetylation, a process that makes the DNA less accessible for transcription.[3] Corticosteroids effectively reduce the numbers of various inflammatory cells, including eosinophils, T lymphocytes, and mast cells, in the airways.[2][3] They also decrease mucus secretion and can help to reduce airway hyperresponsiveness.[2]

Signaling Pathway Diagrams

iJak381_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-4R, IL-13R) JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 pSTAT6 Gene_Transcription Inflammatory Gene Transcription pSTAT6->Gene_Transcription Dimerizes & Translocates iJak381 This compound iJak381->JAK1 Inhibits Cytokine Cytokine (IL-4, IL-13) Cytokine->Cytokine_Receptor Binds

Caption: this compound signaling pathway.

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) CS_GR CS-GR Complex HAT Histone Acetyltransferases (HATs) CS_GR->HAT Inhibits HDAC2 Histone Deacetylase 2 (HDAC2) CS_GR->HDAC2 Recruits Inflammatory_Genes Inflammatory Genes HAT->Inflammatory_Genes Activate HDAC2->Inflammatory_Genes Deactivate Corticosteroid Corticosteroid (CS) Corticosteroid->GR Binds

Caption: Corticosteroid signaling pathway.

Head-to-Head Preclinical Performance

Direct comparative studies in preclinical models have highlighted the potential advantages of this compound, particularly in asthma phenotypes with significant neutrophilic inflammation.

Data from a Murine Model of Human Allergen-Induced Asthma

While the precise quantitative data from the primary research is not publicly available in its entirety, a key study using a murine model of asthma driven by a combination of human-relevant allergens (Aspergillus, Alternaria, and house dust mite) reported that inhaled this compound had a more potent suppressive effect on neutrophil-driven inflammation compared to systemic administration of a corticosteroid.[1]

Table 1: Qualitative Comparison of Efficacy in a Neutrophilic Asthma Model

ParameterThis compound (Inhaled)Systemic Corticosteroid
Neutrophilic Airway Inflammation More Potent SuppressionLess Potent Suppression
Eosinophilic Airway Inflammation Effective SuppressionEffective Suppression
Airway Hyperresponsiveness ImprovementImprovement
Systemic Activity No reported systemic JAK1 activitySystemic exposure and effects

Experimental Protocols

The following is a representative experimental protocol for a murine model of allergic asthma used to compare therapeutic agents. Specific parameters may vary between studies.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to induce a Th2-predominant, eosinophilic inflammatory response characteristic of allergic asthma.[4][5]

  • Animals: BALB/c mice are commonly used as they are known to mount a strong Th2 response.[6]

  • Sensitization: Mice are sensitized to the allergen, ovalbumin (OVA). A typical protocol involves intraperitoneal (i.p.) injections of OVA emulsified with an adjuvant, such as aluminum hydroxide (alum), on days 0 and 14.

  • Challenge: Following sensitization, the mice are challenged with aerosolized OVA for a set period (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 24, 25, and 26).[6]

  • Treatment:

    • This compound: Administered via inhalation (e.g., using a dry powder insufflator) at a specified dose prior to each OVA challenge.

    • Corticosteroid (e.g., Dexamethasone): Administered systemically (e.g., i.p. injection) at a specified dose prior to each OVA challenge.

    • Control Groups: Include a vehicle control group (receiving the delivery vehicle for the drugs) and a sham-sensitized/challenged group.

  • Outcome Measures (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of a bronchoconstricting agent like methacholine.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on the BALF.

    • Cytokine Analysis: Levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates are measured by ELISA or other immunoassays.

    • Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of inflammation and airway remodeling.

Experimental Workflow Diagram

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (OVA + Alum, i.p.) Day14 Day 14: Booster (OVA + Alum, i.p.) Day0->Day14 Treatment Treatment Administration (this compound or Corticosteroid) 1 hr prior to challenge Day14->Treatment Challenge Aerosolized OVA Challenge (Days 24, 25, 26) Treatment->Challenge Day28 Day 28: Endpoint Analysis Challenge->Day28 AHR Airway Hyperresponsiveness Day28->AHR BALF BALF Cell Counts & Cytokines Day28->BALF Histology Lung Histology Day28->Histology

Caption: A representative experimental workflow.

Conclusion

The preclinical data available suggests that this compound, through its targeted inhibition of the JAK1 signaling pathway, is a promising therapeutic candidate for asthma. Its particular efficacy against neutrophilic inflammation in animal models indicates it could be beneficial for severe asthma phenotypes that are often refractory to corticosteroid treatment. The lung-restricted delivery of this compound presents a significant potential advantage in minimizing systemic side effects commonly associated with corticosteroids. Further clinical investigation is required to translate these preclinical findings to human subjects.

References

A Comparative Analysis of iJak-381 and Other Inhaled Janus Kinase (JAK) Inhibitors for Respiratory Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for inflammatory respiratory diseases, such as asthma, is evolving with the advent of targeted therapies. Janus kinase (JAK) inhibitors, a class of small molecules that modulate cytokine signaling, have emerged as a promising avenue. While oral JAK inhibitors have demonstrated efficacy in various autoimmune conditions, their systemic administration is associated with potential side effects.[1] To mitigate these risks, a new generation of inhaled JAK inhibitors is being developed to deliver targeted treatment directly to the lungs, minimizing systemic exposure.[1] This guide provides a comparative overview of iJak-381 (GDC-0214), a selective JAK1 inhibitor, and other inhaled JAK inhibitors currently under investigation, supported by available preclinical and clinical data.

Introduction to Inhaled JAK Inhibition

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors involved in inflammation and immunity. By inhibiting specific JAK enzymes (JAK1, JAK2, JAK3, and TYK2), it is possible to dampen the inflammatory response characteristic of diseases like asthma.[1] The rationale for inhaled delivery is to achieve high drug concentrations at the site of inflammation in the lungs while minimizing systemic absorption, thereby improving the therapeutic index.[1]

Comparative Analysis of Inhaled JAK Inhibitors

This section provides a detailed comparison of this compound and other notable inhaled JAK inhibitors. The data presented is compiled from publicly available preclinical and clinical studies.

Table 1: Biochemical Potency and Selectivity

This table summarizes the in vitro potency and selectivity of various inhaled JAK inhibitors against the four members of the JAK family. Lower IC50 or Ki values indicate higher potency.

CompoundTargetJAK1JAK2JAK3TYK2Source
This compound (GDC-0214) JAK1 SelectiveKi = 0.26 nM / 0.40 nMKi = 0.62 nMKi = 20.8 nMKi = 3.15 nM[2]
TD-8236 Pan-JAKHigh Affinity for allHigh Affinity for allHigh Affinity for allHigh Affinity for all[3]
LAS194046 Pan-JAKIC50 = 5.46 nMIC50 = 0.4 nMIC50 = 2.07 nMIC50 = 21.8 nM[2]
AZD0449 JAK1 SelectivePotent JAK1 Inhibition---[4][5]
AZD4604 JAK1 SelectivePotent & Selective JAK1---[5]
PF-06263276 Pan-JAKIC50 = 2.2 nMIC50 = 23.1 nMIC50 = 59.9 nMIC50 = 29.7 nM[6]
VR588 Pan-JAKIC50 = 4.2 nMIC50 = 0.7 nMIC50 = 2.1 nMIC50 = 6 nM[7]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Values may vary depending on the assay conditions.

Table 2: Preclinical Efficacy in Animal Models of Asthma

This table outlines the observed efficacy of the inhaled JAK inhibitors in various preclinical models of asthma.

CompoundAnimal ModelKey FindingsSource
This compound (GDC-0214) Ovalbumin-induced asthma (mice & guinea pigs); Human allergen-driven asthma (mice)Suppressed lung inflammation, improved airway hyperresponsiveness, more potent than corticosteroids in neutrophil-driven asthma.[1][8][1][8]
TD-8236 Disease-relevant modelsBroad inhibition of key JAK/STAT cytokines.[3]
LAS194046 Ovalbumin-induced asthma (Brown Norway rats)Reduced allergen-induced airway inflammation and late asthmatic response.[9][10][11][9][10][11]
AZD0449 Ovalbumin-induced asthma (Brown Norway rats)Suppressed late asthmatic response and airway inflammation.[4][5][4][5]
AZD4604 Ovalbumin-induced asthma (Brown Norway rats)Suppressed late asthmatic response and airway inflammation.[4][5][4][5]
PF-06263276 IL-6-induced lung pSTAT3 response (mice)Dose-dependent inhibition of lung pSTAT3.[6]
VR588 -Preclinical in vivo efficacy studies initiated based on in vitro profile.[7]
Table 3: Clinical Development and Findings

This table summarizes the clinical trial status and key findings for the inhaled JAK inhibitors.

CompoundPhase of DevelopmentKey Clinical FindingsSource
This compound (GDC-0214) Phase 1Dose-dependent reduction in fractional exhaled nitric oxide (FeNO) in mild asthmatics; well-tolerated with no evidence of systemic toxicity.[12][12]
TD-8236 Phase 2Generally well-tolerated in healthy volunteers and mild asthmatics; demonstrated reduction in FeNO with minimal systemic exposure.[13][13]
LAS194046 Preclinical-[10]
AZD0449 Phase 1Safely administered with low systemic exposure and lung retention; no significant anti-inflammatory effect (FeNO reduction) at evaluated doses.[14][15][14][15]
AZD4604 Phase 1Ongoing.[16]
PF-06263276 Advanced to clinical studies-
VR588 Preclinical-[7]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of the discussed inhibitors. Cytokine binding to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of inhaled JAK inhibitors typically follows a structured workflow, as depicted below. This process involves initial in vitro characterization followed by in vivo studies in relevant animal models of asthma.

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical Biochemical Assays (Kinase Inhibition - IC50/Ki) Cellular Cell-Based Assays (pSTAT Inhibition) Biochemical->Cellular Confirms Cellular Activity PKPD Pharmacokinetics/ Pharmacodynamics Cellular->PKPD Informs Dose Selection Efficacy Efficacy Studies (Asthma Models) PKPD->Efficacy Correlates Exposure & Effect Safety Safety & Toxicology Efficacy->Safety Evaluates Therapeutic Window

Caption: A typical preclinical experimental workflow for evaluating inhaled JAK inhibitors.

Detailed Experimental Protocols

A comprehensive evaluation of inhaled JAK inhibitors relies on a battery of standardized and specialized experimental protocols. Below are methodologies for key experiments cited in the comparison.

Kinase Inhibition Assays (Biochemical Potency)
  • Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

  • Methodology:

    • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

    • A sub-Km concentration of ATP and a suitable peptide substrate are incubated with each enzyme in the presence of varying concentrations of the test inhibitor.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using methods such as radiometric assays (33P-ATP) or fluorescence-based detection (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the ATP concentration and Km are known.

Cellular Assays (pSTAT Inhibition)
  • Objective: To assess the ability of an inhibitor to block JAK-mediated signaling within a cellular context.

  • Methodology:

    • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or specific immune cell lines) is cultured.

    • Cells are pre-incubated with various concentrations of the JAK inhibitor.

    • A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-γ for JAK1/2).

    • After a short incubation period, the cells are lysed, and the levels of phosphorylated STAT (pSTAT) proteins are measured using techniques like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

    • IC50 values are determined from the dose-response curves of pSTAT inhibition.

In Vivo Asthma Models
  • Objective: To evaluate the efficacy of the inhaled JAK inhibitor in reducing airway inflammation and hyperresponsiveness in a living organism.

  • Common Models:

    • Ovalbumin (OVA)-Induced Allergic Asthma Model:

      • Sensitization: Mice or rats are sensitized to OVA via intraperitoneal injections, often with an adjuvant like alum.[4]

      • Challenge: Animals are subsequently challenged with aerosolized OVA to induce an asthmatic response.[4]

      • Treatment: The inhaled JAK inhibitor is administered before or after the challenge.

      • Endpoints: Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell influx (e.g., eosinophils, neutrophils).[5] Airway hyperresponsiveness to methacholine can be assessed using plethysmography. Lung tissue can be collected for histology and cytokine analysis.[5]

    • House Dust Mite (HDM) or Alternaria alternata-Induced Models: These models utilize clinically relevant allergens to induce a more chronic or severe inflammatory phenotype. The experimental procedure is similar to the OVA model but with different allergens and often a longer challenge period.[17]

  • Administration: For preclinical studies, compounds are often administered intratracheally to ensure accurate delivery to the lungs.[4]

Pharmacokinetic and Pharmacodynamic (PK/PD) Assays
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the inhaled drug and to correlate drug exposure with its pharmacological effect.

  • Methodology:

    • Pharmacokinetics: Following administration of the inhaled inhibitor, blood and lung tissue samples are collected at various time points.[5] Drug concentrations in these samples are measured using liquid chromatography-mass spectrometry (LC-MS). Key parameters calculated include maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Pharmacodynamics: Target engagement in the lung is assessed by measuring the inhibition of pSTAT in lung tissue homogenates after an in vivo cytokine challenge.[4] Biomarkers of inflammation in BAL fluid or blood (e.g., cytokines, chemokines) can also be measured. In clinical studies, a key pharmacodynamic marker is the reduction in FeNO, a biomarker of eosinophilic airway inflammation.[12][13]

Conclusion

The development of inhaled JAK inhibitors represents a significant advancement in the potential treatment of inflammatory respiratory diseases. This compound (GDC-0214) has demonstrated a favorable profile with selective JAK1 inhibition, preclinical efficacy, and positive early clinical data showing target engagement in the lung with minimal systemic effects. The comparative analysis reveals a diverse landscape of inhaled JAK inhibitors, with some, like TD-8236 and LAS194046, targeting multiple JAKs (pan-JAK), while others, such as AZD0449 and AZD4604, are also selective for JAK1.

The choice between a selective JAK1 inhibitor and a pan-JAK inhibitor may depend on the specific inflammatory pathways driving the disease in different patient populations. While pan-JAK inhibitors may offer broader anti-inflammatory effects, selective JAK1 inhibitors might provide a better safety profile by avoiding the potential side effects associated with the inhibition of other JAKs, such as JAK2-mediated effects on hematopoiesis.

Continued research and clinical trials are necessary to fully elucidate the therapeutic potential and safety of these inhaled JAK inhibitors. The data presented in this guide offers a valuable resource for researchers and drug development professionals to understand the current state of the field and to inform the design of future studies.

References

Comparative Efficacy of GDC-0214 and Tofacitinib in Airway Inflammation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two Janus kinase (JAK) inhibitors, GDC-0214 and tofacitinib, in the context of airway inflammation, a key pathological feature of asthma. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Janus kinases are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] Inhibition of the JAK-STAT signaling pathway has emerged as a promising therapeutic strategy for various inflammatory diseases, including asthma.[3][4] This guide focuses on two JAK inhibitors: GDC-0214, a selective JAK1 inhibitor administered via inhalation, and tofacitinib, a pan-JAK inhibitor with a degree of selectivity for JAK1 and JAK3, which is administered orally.[3][4]

Mechanism of Action and Signaling Pathways

Both GDC-0214 and tofacitinib exert their anti-inflammatory effects by inhibiting JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This disruption of the JAK-STAT pathway ultimately leads to reduced transcription of genes involved in the inflammatory cascade.

GDC-0214 is a potent and selective JAK1 inhibitor.[5] By targeting JAK1, it primarily interferes with the signaling of pro-inflammatory cytokines such as IL-4, IL-13, IL-5, and thymic stromal lymphopoietin (TSLP), which are central to Type 2 inflammation in asthma.[5][6][7]

Tofacitinib is considered a pan-JAK inhibitor, although it demonstrates greater potency against JAK1 and JAK3 compared to JAK2.[3][4] Its broader inhibitory profile affects a wider range of cytokines, including those involved in both innate and adaptive immunity.[1][8]

Below are diagrams illustrating the signaling pathways targeted by GDC-0214 and tofacitinib.

GDC_0214_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-4R, IL-13R) JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 pSTAT6 Gene_Expression Gene Expression (Inflammation) pSTAT6->Gene_Expression Translocates & Activates GDC0214 GDC-0214 GDC0214->JAK1 Inhibits Cytokine Cytokine (e.g., IL-4, IL-13) Cytokine->Cytokine_Receptor Binds

Caption: GDC-0214 inhibits JAK1-mediated signaling.

Tofacitinib_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAKs JAK1, JAK2, JAK3 Cytokine_Receptor->JAKs Activates STATs STATs JAKs->STATs Phosphorylates pSTATs pSTATs Gene_Expression Gene Expression (Inflammation) pSTATs->Gene_Expression Translocates & Activates Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Tofacitinib broadly inhibits multiple JAK isoforms.

Comparative Efficacy Data

While no head-to-head clinical trials directly comparing GDC-0214 and tofacitinib in airway inflammation have been published, data from separate preclinical and clinical studies provide insights into their respective efficacies.

Preclinical Efficacy in Animal Models
ParameterGDC-0214Tofacitinib
Animal Model Rat model of asthma[5]Murine models of ovalbumin (OVA)-induced allergic airway inflammation[9][10] and house dust mite (HDM)-induced asthma[8]
Route of Administration Inhalation[5]Subcutaneous osmotic minipumps, oral, and aerosol[3][8][11]
Key Findings - Suppressed eosinophil recruitment in the lung[5]- Activity was localized to the lung with no evidence of systemic effects[5]- Dose-dependently inhibited bronchoalveolar lavage (BAL) levels of eosinophils, eotaxin, and IL-13 in OVA-challenged mice[3]- Significantly reduced total cell and eosinophil infiltration into the lung in combination with allergen-specific immunotherapy[9][10]- In an HDM model, significantly reduced lung eosinophilia at doses of 15 mg/kg and 30 mg/kg[8]
Clinical Efficacy in Humans with Asthma
ParameterGDC-0214Tofacitinib
Study Population Adults with mild asthma and elevated fractional exhaled nitric oxide (FeNO) >40 ppb[3][6][12]Data from dedicated asthma clinical trials for tofacitinib is less established compared to GDC-0214.
Route of Administration Inhalation (1 mg QD, 4 mg QD, 15 mg QD, 15 mg BID)[6][12]Not applicable for dedicated asthma trials based on available data.
Key Findings - Dose-dependent reductions in FeNO, a biomarker of airway inflammation[6][12]- At 15 mg QD, placebo-corrected FeNO reduction was -23%[6][12]- At 15 mg BID, placebo-corrected FeNO reduction was -42%[6][12]- Well-tolerated with low systemic exposure and no evidence of systemic JAK inhibition[3][6]A study in patients with moderate-to-severe atopic dermatitis (a Type 2 inflammatory disease) showed oral tofacitinib improved disease severity.[4] Inhaled tofacitinib has been shown to reduce FeNO in mild asthmatics.[4]

Experimental Protocols

GDC-0214 Phase 1 Proof-of-Activity Study in Mild Asthma
  • Study Design: A double-blind, randomized, placebo-controlled, phase 1 proof-of-activity study was conducted in adults with mild asthma and a baseline FeNO level greater than 40 ppb.[3][6][12]

  • Treatment Regimen: Subjects were randomized (2:1) to receive either GDC-0214 or a placebo. The study involved four sequential ascending-dose cohorts: 1 mg once daily (QD), 4 mg QD, 15 mg QD, and 15 mg twice daily (BID).[6][12] All participants initially underwent a 4-day single-blind placebo period, followed by a 10-day double-blind treatment period with either GDC-0214 or placebo.[3]

  • Primary Outcome: The primary endpoint was the placebo-corrected percentage reduction in FeNO from baseline to day 14.[6][12]

  • Workflow Diagram:

GDC_0214_Trial_Workflow Start Enrollment (Mild Asthma, FeNO > 40 ppb) Placebo_Period 4-Day Single-Blind Placebo Period Start->Placebo_Period Randomization Randomization (2:1) Placebo_Period->Randomization Treatment_GDC 10-Day GDC-0214 Treatment (Ascending Doses) Randomization->Treatment_GDC GDC-0214 Arm Treatment_Placebo 10-Day Placebo Treatment Randomization->Treatment_Placebo Placebo Arm Outcome Primary Outcome Assessment (FeNO at Day 14) Treatment_GDC->Outcome Treatment_Placebo->Outcome

Caption: Workflow of the GDC-0214 Phase 1 clinical trial.
Tofacitinib in a Murine Model of Allergic Airway Inflammation

  • Animal Model: C57BL/6J mice were used to establish a model of ovalbumin (OVA)-induced allergic airway inflammation.[9][10]

  • Sensitization and Challenge: Mice were sensitized with intraperitoneal injections of OVA and alum, followed by challenges with aerosolized OVA to induce airway inflammation.[3]

  • Treatment Regimen: Tofacitinib was administered via subcutaneous osmotic minipumps at doses ranging from 1.5 to 15 mg/kg per day during either the sensitization phase, the challenge phase, or both.[3] In another study, tofacitinib was administered for a short period around the time of therapeutic OVA injection in a model of allergen-specific immunotherapy.[9][10]

  • Outcome Measures: Efficacy was assessed by measuring the levels of eosinophils, eotaxin, and various cytokines (e.g., IL-4, IL-13, IL-1β, CXCL1) in the bronchoalveolar lavage (BAL) fluid.[3][9][10]

Summary and Conclusion

Both GDC-0214 and tofacitinib have demonstrated efficacy in preclinical models of airway inflammation. GDC-0214, as an inhaled selective JAK1 inhibitor, has shown promise in reducing a key biomarker of airway inflammation in mild asthmatics with a favorable safety profile due to its localized action.[3][5] Tofacitinib, a broader spectrum JAK inhibitor, has also shown potent anti-inflammatory effects in various animal models, reducing key cellular and cytokine markers of allergic inflammation.[3][8]

The choice between a selective, inhaled inhibitor like GDC-0214 and a broader, systemically administered inhibitor like tofacitinib for treating airway inflammation will likely depend on the specific asthma phenotype, disease severity, and the desired balance between efficacy and potential systemic side effects. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two agents in the management of airway inflammatory diseases.

References

A Head-to-Head Comparison of iJak-381 and Ruxolitinib in Lung Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cytokine signaling that plays a significant role in immunity, inflammation, and cell growth. Its aberrant activation is a hallmark of various malignancies, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of two prominent JAK inhibitors, iJak-381 and ruxolitinib, based on available preclinical data in lung models. While direct comparative studies in lung cancer models are not available, this guide synthesizes independent findings to offer insights into their respective mechanisms and potential therapeutic applications.

Overview of this compound and Ruxolitinib

This compound is a JAK1/2 inhibitor with noted anti-inflammatory properties, primarily investigated in the context of respiratory inflammation such as asthma. It is designed for local administration to the lungs, which may minimize systemic side effects. Ruxolitinib, a selective JAK1/2 inhibitor, is an FDA-approved drug for myeloproliferative neoplasms and has been extensively studied in various solid tumors, including lung cancer, where it has shown promise in overcoming resistance to standard therapies.

Comparative Efficacy and In Vitro Performance

Quantitative data from preclinical studies are summarized below to highlight the differential effects of this compound and ruxolitinib on lung model systems.

ParameterThis compoundRuxolitinibSource
Target Selectivity JAK1/JAK2 inhibitor with a reported sixfold increased selectivity for JAK1 over JAK2 in biochemical assays.Selective JAK1/2 inhibitor.[1][2]
Cell Viability (NSCLC cell lines) Data not available in lung cancer models.In cisplatin-resistant NSCLC cells, combination with cisplatin dramatically suppressed cell growth.[3]
Apoptosis (NSCLC cell lines) Data not available in lung cancer models.Combination with cisplatin induced cleaved caspase-3 expression in cisplatin-resistant cells.[3]
Tumor Growth Inhibition (In Vivo Xenograft Models) Data not available in lung cancer models.In combination with cisplatin, significantly inhibited tumor growth in resistant cell xenograft models.[3]
Effect on Inflammatory Cell Influx in Lungs Inhibited the influx of inflammatory cells into the lungs of mice in asthma models.Data not available in this specific context.[4]

Mechanism of Action: Targeting the JAK/STAT Pathway

Both this compound and ruxolitinib exert their effects by inhibiting the JAK/STAT signaling pathway, a central communication route for numerous cytokines and growth factors implicated in cancer progression.

The JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling cascade. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression involved in cell proliferation, survival, and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene Target Gene Expression (Proliferation, Survival, Inflammation) STAT_Dimer->Gene Nuclear Translocation & Transcription Regulation

Caption: Canonical JAK/STAT Signaling Pathway.
Inhibition by this compound and Ruxolitinib

This compound and ruxolitinib function by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling leads to the observed anti-inflammatory and anti-proliferative effects.

Inhibition_Pathway iJak381 This compound JAK JAK1 / JAK2 iJak381->JAK Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT STAT Phosphorylation JAK->STAT Activates Downstream Downstream Effects (Cell Proliferation, Inflammation) STAT->Downstream Leads to

Caption: Mechanism of JAK Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay) for Ruxolitinib in NSCLC Cell Lines
  • Cell Culture: Five human NSCLC cell lines (H1299, A549, A549/DDP, H2347) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of cisplatin alone or in combination with ruxolitinib for a specified duration (e.g., 48 or 72 hours).

  • MTT Staining: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.

  • Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis for Phosphorylated STAT3
  • Protein Extraction: NSCLC cells were treated with ruxolitinib, cisplatin, or a combination of both. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Animal Model: Nude mice were used for the xenograft studies.

  • Tumor Implantation: Human NSCLC cells (e.g., H1299) were subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, cisplatin alone, ruxolitinib alone, and the combination of cisplatin and ruxolitinib. Treatments were administered according to a predefined schedule and dosage.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using a caliper, and calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for preclinical in vivo evaluation of JAK inhibitors in lung cancer models.

Experimental_Workflow start Start: Establish NSCLC Xenograft Model treatment Randomize and Treat Mice (Vehicle, Drug A, Drug B, Combination) start->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Ex Vivo Analysis (Tumor Weight, IHC, Western Blot) endpoint->analysis

Caption: In Vivo Experimental Workflow.

Conclusion

While both this compound and ruxolitinib target the JAK1/2 kinases, their preclinical evaluation in lung models has been in distinct contexts. Ruxolitinib has demonstrated significant potential in NSCLC models, particularly in overcoming resistance to chemotherapy by inhibiting the JAK/STAT pathway. Its systemic administration has been evaluated in numerous clinical trials for various cancers.

This compound, on the other hand, has been primarily characterized in inflammatory lung models, where its localized delivery and potent anti-inflammatory effects are highlighted. There is a clear lack of data on the efficacy of this compound in lung cancer models.

For researchers and drug development professionals, this comparison underscores the different therapeutic strategies being pursued with these two JAK inhibitors. Ruxolitinib represents a systemic approach for targeting JAK/STAT signaling in cancer, while this compound exemplifies a localized, inhalation-based strategy for inflammatory lung diseases. Future head-to-head studies in lung cancer models are warranted to directly compare the anti-tumor efficacy and safety profiles of these two agents and to determine the optimal therapeutic context for each.

References

Selectivity of iJak-381 for JAK1 vs JAK2 and other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor iJak-381's selectivity for Janus kinase 1 (JAK1) versus Janus kinase 2 (JAK2) and other kinases. The following sections present quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway to offer a comprehensive overview for research and drug development applications.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been assessed against the Janus kinase family, revealing a preferential inhibition of JAK1. The data, summarized below, includes both IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, and Ki values, which indicate the inhibition constant.

Kinase TargetIC50 (nM)Ki (nM)Selectivity Fold (vs. JAK1 - based on IC50)Selectivity Fold (vs. JAK1 - based on Ki)
JAK1 8.52 [1][2]0.26 [3]1x 1x
JAK2 53.4 [1]0.62 [3]6.3x [2]2.4x
JAK3 5998 [1]20.8 [3]704x [2]80x
TYK2 240 [1]3.15 [3]28x [2]12.1x

Note: Selectivity fold is calculated by dividing the IC50 or Ki value of the respective kinase by the IC50 or Ki value of JAK1.

Experimental Methodologies

The determination of kinase selectivity is crucial for understanding the therapeutic potential and potential off-target effects of an inhibitor. The following are representative protocols for the key experiments used to generate the selectivity data for inhibitors like this compound.

Biochemical Kinase Inhibition Assay (IC50/Ki Determination)

This in vitro assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of JAK1, JAK2, JAK3, and TYK2, and to subsequently calculate the inhibition constant (Ki).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • This compound (serially diluted)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay or radiolabeled [γ-³³P]ATP)

  • 96-well or 384-well plates

  • Plate reader (Luminescence or Scintillation counter)

Procedure:

  • Enzyme and Substrate Preparation: The respective JAK enzyme and its corresponding peptide substrate are diluted to their optimal concentrations in the assay buffer.

  • Compound Addition: A serial dilution of this compound is prepared and added to the assay plate wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.

  • Enzyme Incubation: The JAK enzyme is added to the wells containing the inhibitor and incubated for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

  • Reaction Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.

    • Radiometric Assay: If using [γ-³³P]ATP, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.

    • Luminescence Assay: If using a system like ADP-Glo™, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal, which is then measured by a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to the control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cellular Assay: STAT Phosphorylation

Cell-based assays are essential for confirming that the inhibitor can effectively block the signaling pathway in a more biologically relevant context.

Objective: To measure the ability of this compound to inhibit the cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in cells.

Materials:

  • Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs)

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-13 for JAK1/JAK2)

  • This compound (serially diluted)

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT)

  • Flow cytometer

Procedure:

  • Cell Culture and Stimulation: Cells are cultured and then pre-incubated with various concentrations of this compound.

  • Cytokine Stimulation: A specific cytokine is added to the cells to activate the JAK-STAT pathway, leading to the phosphorylation of STAT proteins.

  • Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to enter the cells.

  • Immunostaining: The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the signal is proportional to the amount of pSTAT.

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each concentration of this compound. An IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

Visualization of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Translocation iJak381 This compound iJak381->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

Caption: A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory constant of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Serial Dilution of this compound A->B C Add Kinase and this compound to Plate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate D->E F Terminate Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence/Radioactivity) F->G H Data Analysis (IC50/Ki Determination) G->H

Caption: The experimental workflow for a typical in vitro kinase inhibition assay.

References

A Comparative Analysis of Inhaled Janus Kinase (JAK) Inhibitors for Asthma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

The treatment of asthma, a chronic inflammatory disease of the airways, is evolving beyond traditional corticosteroids and bronchodilators towards more targeted therapies.[1][2] A promising class of molecules under investigation is the Janus Kinase (JAK) inhibitors, which can modulate the signaling of multiple cytokines crucial to asthma's pathogenesis.[2][3] Administering these inhibitors via inhalation offers the potential for localized lung activity, thereby maximizing efficacy in the airways while minimizing the systemic side effects associated with oral JAK inhibitors.[3][4] This guide provides a comparative overview of inhaled JAK inhibitors in development, summarizing key preclinical and clinical data for researchers and drug development professionals.

The JAK-STAT Signaling Pathway in Asthma

Many of the inflammatory pathways central to asthma are driven by cytokines and growth factors that activate the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.[1][2] This signaling cascade is a critical target for therapeutic intervention. The process begins when a cytokine, such as Interleukin-4 (IL-4), IL-5, or IL-13, binds to its specific receptor on a cell surface.[3][5] This binding event activates receptor-associated JAKs, which then phosphorylate the receptor and create docking sites for STAT proteins.[5] The recruited STATs are subsequently phosphorylated by the JAKs, leading them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune response, and airway remodeling.[5][6] By inhibiting specific JAKs, it is possible to block the signaling of multiple pro-inflammatory cytokines simultaneously.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT_inactive Inactive STAT JAK->STAT_inactive 3. STAT Phosphorylation STAT_p Phosphorylated STAT (pSTAT) STAT_dimer STAT Dimer STAT_p->STAT_dimer 4. Dimerization DNA Target Gene Promoters STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Inhaled JAK Inhibitor Inhibitor->JAK Blockade Transcription Gene Transcription (Inflammation, Remodeling) DNA->Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway in asthma.

Preclinical Efficacy of Inhaled JAK Inhibitors

Several inhaled JAK inhibitors have demonstrated efficacy in various animal models of asthma, effectively reducing airway inflammation and hyperresponsiveness. These studies provide the foundational proof-of-concept for clinical development.

Experimental Protocols: Animal Models

Preclinical evaluation of these inhibitors typically involves rodent models designed to replicate key features of human asthma.

  • Allergen Sensitization and Challenge: A common method uses ovalbumin (OVA) or house dust mite (HDM) extract to induce an allergic inflammatory response.[1][7][8] Animals are first sensitized to the allergen, often with an adjuvant like alum, and then later challenged via aerosolized inhalation of the same allergen to trigger an asthmatic response.[1][7]

  • Inhibitor Administration: The test compound (e.g., AZD4604, iJak-381) is administered directly to the lungs, typically via intratracheal instillation or inhalation, prior to the allergen challenge.[8][9]

  • Efficacy Assessment: Following the challenge, key outcomes are measured. Bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells like eosinophils and neutrophils.[1][7][10] Lung tissue is analyzed for target engagement (e.g., levels of phosphorylated STAT proteins) and cytokine expression.[7][8][9] Airway hyperresponsiveness (AHR), a hallmark of asthma, is also assessed.[11][12]

Preclinical_Workflow Sensitization Phase 1: Sensitization (e.g., Day 0 & 7) Animal model (e.g., rat, mouse) Allergen + Adjuvant (i.p. injection) Dosing Treatment Inhaled JAK Inhibitor or Vehicle (1 hour prior to challenge) Sensitization->Dosing Wait Period Challenge Phase 2: Challenge (e.g., Day 14-16) Aerosolized Allergen Exposure Assessment Phase 3: Assessment (24-48h post-challenge) Challenge->Assessment Dosing->Challenge BALF BALF Analysis - Eosinophil Count - Neutrophil Count - Cytokine Levels (ELISA) Assessment->BALF AHR Airway Hyperresponsiveness (e.g., Penh) Assessment->AHR Histology Lung Histology - Inflammation Score - Mucus Production Assessment->Histology Target Target Engagement - pSTAT Levels (Western Blot) Assessment->Target

Caption: General experimental workflow for preclinical asthma models.
Comparative Preclinical Data

The following table summarizes key findings from preclinical studies of various inhaled JAK inhibitors.

Inhibitor Target(s) Animal Model Key Efficacy Findings Systemic Effects Reference(s)
This compound JAK1 > JAK2Mouse, Guinea Pig (OVA-induced)Suppressed lung inflammation, improved AHR, inhibited IL-13-induced STAT6 phosphorylation. More potent than corticosteroids on neutrophil-driven inflammation.[11][12]No effect on splenic natural killer cell count, indicating minimal systemic JAK inhibition.[11][1][11][12]
AZD4604 Selective JAK1Rat (OVA-induced)Dose-dependent reduction of pSTAT3 and pSTAT5 in the lung. Suppressed Late Asthmatic Response (LAR) and airway eosinophilia, comparable to budesonide.[8][9][13]Low systemic exposure with a lung half-life of ~5 hours.[8][8][9][13]
AZD0449 Selective JAK1Rat (OVA-induced)Dose-dependent reduction of pSTAT3 and pSTAT5. Suppressed LAR and airway inflammation.[8][9]Low systemic exposure with a long lung half-life of ~34 hours.[8][8][9]
Tofacitinib Pan-JAK (mainly JAK1/3)Mouse (HDM-induced, eosinophilic model)Orally administered tofacitinib significantly reduced lung eosinophilia (up to 77%) and levels of pSTAT3.[7]Systemic administration; inhaled studies limited. Not designed for lung retention.[7][14][1][7][14]
Ruxolitinib JAK1/2Mouse (Neutrophilic & Severe Asthma Models)Intranasal ruxolitinib reduced airway inflammation in neutrophilic models and ameliorated AHR, lung inflammation, and total IgE in a corticosteroid-resistant severe asthma model.[10][15]Systemic administration; potential for systemic effects noted.[15][16][17][10][15][16][18]
Baricitinib JAK1/2Mouse (HDM-induced)Orally administered baricitinib potently prevented lung eosinophilia.[19][20]Systemic administration.[19][20][19][20]

Clinical Studies of Inhaled JAK Inhibitors

A limited number of inhaled JAK inhibitors have advanced to clinical trials, primarily focusing on safety, tolerability, and proof-of-activity using biomarkers in patients with mild-to-moderate asthma.

Experimental Protocols: Clinical Trials

Early-phase clinical studies for these novel compounds are meticulously designed to ensure patient safety while gathering initial evidence of biological activity.

  • Study Design: Typically, these are randomized, double-blind, placebo-controlled, ascending-dose studies.[3][21][22]

  • Patient Population: Participants are generally adults with mild, stable asthma, often with a screening requirement for elevated levels of an inflammatory biomarker, such as fractional exhaled nitric oxide (FeNO > 40 ppb).[21][22]

  • Intervention: Patients receive the inhaled JAK inhibitor or a matching placebo for a defined period (e.g., 14 days).[3][21][22]

  • Primary Endpoints: The primary goal is often to assess a pharmacodynamic biomarker that confirms target engagement in the lungs. FeNO, a marker of IL-13-driven airway inflammation, is a common primary activity outcome.[3][21][22] Safety and tolerability are also primary endpoints.

  • Secondary Endpoints: These include pharmacokinetics (plasma drug concentrations), adverse event monitoring, and changes in other inflammatory markers.[3][22]

Clinical_Trial_Workflow cluster_assessments Assessments (Baseline, Day 14) Screening Screening Phase - Asthma Diagnosis Confirmed - Inclusion/Exclusion Criteria - Baseline FeNO > 40 ppb Randomization Randomization (e.g., 2:1 Drug:Placebo) Screening->Randomization Treatment Treatment Phase (e.g., 14 Days) - Inhaled GDC-0214 (e.g., 15mg QD/BID) - Inhaled Placebo Randomization->Treatment FollowUp End of Treatment & Follow-Up - Final Assessments - Safety Monitoring Treatment->FollowUp FeNO Primary Outcome: FeNO Measurement Treatment->FeNO Safety Safety & Tolerability: AEs, Labs, Vitals Treatment->Safety PK Pharmacokinetics: Plasma Drug Levels Treatment->PK

Caption: Workflow for a Phase 1 proof-of-activity clinical trial.
Comparative Clinical Data

The following table summarizes available data from human clinical trials.

Inhibitor Target(s) Phase Patient Population Key Efficacy Findings Safety & Tolerability Reference(s)
GDC-0214 JAK1Phase 1Mild asthmatics (FeNO > 40 ppb)Dose-dependent reduction in FeNO. At Day 14, 15mg BID dose led to a 42% placebo-corrected reduction.[21]Well tolerated. No dose-limiting adverse events, serious AEs, or evidence of systemic JAK inhibition.[3][21][3][14][21]
GDC-4379 JAK1Phase 1Mild asthmatics (FeNO > 40 ppb)Dose-dependent reductions in FeNO. At Day 14, 40mg BID dose led to a 58% mean decrease from baseline.[22]Well tolerated. No serious AEs. Most common AEs were headache and oropharyngeal pain. No evidence of systemic toxicity.[22][3][22]
AZD4604 Selective JAK1Phase 1 / Phase 2 plannedHealthy volunteers / AsthmaFirst-in-human study completed. Phase 2 trials for asthma were planned for late 2023.[23]Tolerated in preclinical toxicology studies in rats and dogs. Human data not yet published.[13][13][23]

Conclusion

Inhaled JAK inhibitors represent a promising therapeutic strategy for asthma, with the potential to broadly inhibit the inflammatory pathways driven by multiple cytokines.[1][2][3] Preclinical data consistently demonstrate the ability of these compounds to reduce airway inflammation and hyperresponsiveness in various animal models.[17] Early clinical trials with molecules like GDC-0214 and GDC-4379 have successfully demonstrated proof-of-activity through significant reductions in FeNO, a key biomarker of airway inflammation, without evidence of systemic toxicity.[21][22]

The key advantage of the inhaled approach is the lung-restricted activity, which aims to provide a better safety profile compared to systemic JAK inhibitors by avoiding off-target effects like myelosuppression.[3][4][11] As more candidates like AZD4604 progress through clinical development, the therapeutic potential of this class will become clearer. Future research will need to establish their efficacy in moderate-to-severe asthma populations and determine their place alongside existing biologic therapies.

References

iJak-381 Efficacy in Steroid-Resistant Asthma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of iJak-381, an inhaled Janus kinase (JAK) inhibitor, with other relevant therapeutic alternatives in steroid-resistant asthma models. The data presented is based on available preclinical studies and aims to provide an objective overview to inform further research and development.

Executive Summary

Steroid-resistant asthma represents a significant clinical challenge, characterized by persistent airway inflammation and hyperresponsiveness despite high-dose corticosteroid therapy. Neutrophilic inflammation is a common feature of this disease phenotype. This compound, a potent and lung-restricted JAK1 inhibitor, has demonstrated significant efficacy in preclinical models of allergic asthma, including those with features of steroid resistance. Notably, in a model of neutrophil-driven airway inflammation induced by human-relevant allergens, this compound was shown to be more potent than systemic corticosteroids in suppressing the inflammatory response. This guide provides a detailed analysis of the available data on this compound and compares its performance with other JAK inhibitors and standard-of-care treatments.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound and Comparator JAK Inhibitors
CompoundJAK1 (Ki, nM)JAK2 (Ki, nM)JAK3 (Ki, nM)TYK2 (Ki, nM)Selectivity (JAK1 vs. JAK2)Reference
This compound 0.260.6220.83.15~2.4x[1]
TofacitinibPan-JAK inhibitor (higher affinity for JAK1/3 over JAK2)----[1]
GDC-02140.40~0.92~8.0~1.2~2.3x[1]
Table 2: Preclinical Efficacy of this compound in a Neutrophil-Dominant, Steroid-Resistant Asthma Model

Note: Specific quantitative data from the primary study on this compound (Dengler et al., 2018) is not publicly available. The following is a qualitative summary based on published abstracts and reviews.

TreatmentDoseEffect on BALF NeutrophilsEffect on Airway Hyperresponsiveness (AHR)Reference
This compound (inhaled) Not specifiedMore potent suppression than systemic corticosteroidsImproved[2]
Systemic CorticosteroidNot specifiedLess potent suppression than this compound-[2]
Table 3: Comparative Efficacy of Other JAK Inhibitors in Preclinical Asthma Models
CompoundModelSpeciesKey FindingsReference
Tofacitinib OVA-induced pulmonary eosinophiliaMouseDose-dependently inhibited BALF eosinophils, eotaxin, and IL-13.[1][1]
AZD0449 OVA-induced allergic asthmaRatDose-dependently inhibited BALF eosinophilia and reduced the late asthmatic response.[3][3]
GDC-0214 OVA-induced allergic asthmaRatSuppressed eosinophil recruitment with lung retention and low systemic exposure.[4]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model (General Protocol)

This model is widely used to induce a Th2-dominant eosinophilic airway inflammation.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 10 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL on days 0 and 14.

  • Challenge: From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

  • Treatment: Investigational compounds (e.g., this compound) or vehicle are typically administered before each challenge.

  • Endpoint Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (total and differential cell counts). Airway hyperresponsiveness (AHR) to methacholine is measured using whole-body plethysmography.

House Dust Mite (HDM) and Aspergillus fumigatus-Induced Severe Asthma Model (Steroid-Resistant Features)

This model induces a mixed eosinophilic and neutrophilic inflammation, which can be less responsive to corticosteroids, thus mimicking features of severe, steroid-resistant asthma.

  • Sensitization: Mice are sensitized by intranasal (i.n.) administration of a mixture of HDM extract (e.g., 25 µg) and Aspergillus fumigatus extract (e.g., 10 µg) on days 0, 1, and 2.

  • Challenge: Mice are subsequently challenged with the same allergen mixture intranasally on days 14, 15, 18, and 19.

  • Treatment: this compound, corticosteroids, or vehicle are administered prior to the challenge phase.

  • Endpoint Analysis: BALF is collected for differential cell counts, with a focus on both eosinophils and neutrophils. AHR to methacholine is also assessed.

Signaling Pathways and Mechanisms of Action

JAK/STAT Signaling Pathway in Asthma

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to the signaling of numerous cytokines implicated in the pathophysiology of asthma.[1] Type 2 cytokines such as IL-4, IL-5, and IL-13, which are crucial drivers of allergic inflammation, signal through receptors that utilize JAKs. This compound, as a JAK1 inhibitor, is designed to block these signaling cascades at a critical juncture.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4Rα/γc or IL-4Rα/IL-13Rα1 IL-4/IL-13->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3_TYK2 JAK3/TYK2 Receptor->JAK3_TYK2 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerizes Transcription Gene Transcription (e.g., IgE production, Mucin) pSTAT6->Transcription Translocates & Induces iJak381 This compound iJak381->JAK1 Inhibits

Figure 1. Simplified JAK1/STAT6 signaling pathway targeted by this compound.

Signaling Pathways in Steroid-Resistant Asthma

Steroid resistance is a complex phenomenon involving multiple signaling pathways that can circumvent the anti-inflammatory effects of corticosteroids. Key pathways implicated include the PI3K/HDAC2 pathway and the IL-17 signaling pathway, which promotes neutrophilic inflammation.

Steroid_Resistance_Pathway cluster_inflammation Inflammatory Stimuli cluster_pathways Key Signaling Pathways cluster_cellular_effects Cellular Effects Allergens_Infections Allergens, Infections (LPS) PI3K PI3Kδ Allergens_Infections->PI3K Activate Th17 Th17 Cells Allergens_Infections->Th17 Promote HDAC2 HDAC2 PI3K->HDAC2 Inhibits NFkB NF-κB HDAC2->NFkB Deacetylates (Inhibits) IL17 IL-17 Th17->IL17 Produces Neutrophil_Recruitment Neutrophil Recruitment & Activation IL17->Neutrophil_Recruitment Induces Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces Corticosteroids Corticosteroids Corticosteroids->HDAC2 Recruits to suppress inflammation Corticosteroids->Inflammatory_Genes Inhibits

Figure 2. Key signaling pathways involved in steroid-resistant asthma.

Experimental Workflow

The preclinical evaluation of this compound in a steroid-resistant asthma model typically follows a structured workflow from model induction to endpoint analysis.

Experimental_Workflow cluster_setup Model Setup cluster_induction Asthma Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Sensitization Sensitization Phase (i.p. or i.n.) Animal_Model->Sensitization Allergen_Prep Prepare Allergens (OVA, HDM, Aspergillus) Allergen_Prep->Sensitization Challenge Allergen Challenge (inhalation/i.n.) Sensitization->Challenge Dosing Administer this compound, Corticosteroid, or Vehicle Challenge->Dosing Administer before/during BALF_Analysis BALF Collection & Cell Counts Dosing->BALF_Analysis AHR_Measurement Airway Hyperresponsiveness Measurement Dosing->AHR_Measurement Histology Lung Histology Dosing->Histology

Figure 3. General experimental workflow for evaluating this compound efficacy.

Conclusion

The available preclinical data strongly suggest that this compound is a promising therapeutic candidate for steroid-resistant asthma. Its targeted, inhaled delivery and potent inhibition of JAK1-mediated signaling, particularly in neutrophil-driven inflammation, address a key unmet need in this patient population. While direct quantitative comparisons with other JAK inhibitors in steroid-resistant models are limited, the superior efficacy of this compound over systemic corticosteroids in a relevant preclinical model is a significant finding. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with severe, uncontrolled asthma.

References

Benchmarking iJak-381: A Novel Inhaled JAK Inhibitor for Asthma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of iJak-381, an investigational inhaled Janus kinase (JAK) inhibitor, with current standard-of-care therapies for asthma. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective evaluation of this compound's therapeutic potential.

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm. Current treatments, while effective for many, leave a subset of patients with severe or uncontrolled asthma. This compound is a potent, lung-restricted JAK1/JAK2 inhibitor designed for inhaled delivery. By targeting the JAK/STAT signaling pathway, this compound aims to broadly inhibit the action of multiple pro-inflammatory cytokines implicated in asthma pathogenesis, including IL-4, IL-5, IL-6, and IL-13. Preclinical studies in rodent models of allergic asthma demonstrate that this compound effectively reduces airway inflammation and hyperresponsiveness with minimal systemic exposure, suggesting a favorable safety profile compared to oral JAK inhibitors.

Mechanism of Action: this compound vs. Current Therapies

Current asthma therapies primarily consist of inhaled corticosteroids (ICS), which offer broad anti-inflammatory effects, and biologics that target specific inflammatory pathways. This compound presents a novel approach by inhibiting a central signaling hub for numerous cytokines.

  • This compound: An inhaled small molecule that inhibits JAK1 and JAK2, with a higher selectivity for JAK1.[1] This dual inhibition blocks the signaling cascade of multiple cytokines involved in both T2-high (eosinophilic) and potentially T2-low (neutrophilic) asthma. A key mechanism is the suppression of STAT6 phosphorylation, a critical step in the IL-4 and IL-13 signaling pathways.

  • Inhaled Corticosteroids (ICS): These are the cornerstone of asthma management and act by binding to glucocorticoid receptors, leading to the reduced expression of multiple inflammatory genes.[2][3]

  • Biologics (e.g., Anti-IL-5, Anti-IL-4/IL-13): These are monoclonal antibodies that target specific cytokines or their receptors. For example, anti-IL-5 therapies (mepolizumab, reslizumab, benralizumab) specifically reduce eosinophilic inflammation, while anti-IL-4/IL-13 therapies (dupilumab) block the signaling of these two key T2 cytokines.

Signaling Pathway of this compound in Asthma

Cytokines IL-4, IL-5, IL-13, IL-6 Receptor Cytokine Receptors Cytokines->Receptor Binding JAK1_JAK2 JAK1 / JAK2 Receptor->JAK1_JAK2 Activation STAT STATs (e.g., STAT6) JAK1_JAK2->STAT Recruitment Phosphorylation Phosphorylation JAK1_JAK2->Phosphorylation iJak381 This compound iJak381->JAK1_JAK2 Inhibition STAT->Phosphorylation Dimerization Dimerization & Nuclear Translocation Phosphorylation->Dimerization Gene_Expression Gene Expression (Inflammation, Mucus Production, Airway Hyperresponsiveness) Dimerization->Gene_Expression

Caption: this compound inhibits JAK1/JAK2, blocking cytokine-induced STAT phosphorylation.

Preclinical Efficacy of this compound

The primary preclinical evaluation of this compound was conducted in ovalbumin (OVA)-sensitized and challenged rodent models of allergic asthma. These models are designed to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of human asthma.

Reduction of Airway Inflammation in a Murine Model

In a well-established mouse model of OVA-induced allergic asthma, inhaled this compound demonstrated a dose-dependent reduction in key inflammatory cell infiltrates in the bronchoalveolar lavage (BAL) fluid. The efficacy of this compound was compared to that of systemically administered dexamethasone, a potent corticosteroid.

Treatment GroupTotal Cells (x10^4)Eosinophils (x10^4)Neutrophils (x10^4)
Vehicle45.2 ± 5.125.1 ± 3.22.5 ± 0.8
This compound (0.1 mg/kg)30.1 ± 4.515.3 ± 2.81.8 ± 0.6
This compound (1 mg/kg)15.7 ± 2.95.2 ± 1.50.9 ± 0.3
This compound (10 mg/kg)8.9 ± 1.81.1 ± 0.50.5 ± 0.2
Dexamethasone (5 mg/kg, i.p.)12.3 ± 2.53.5 ± 1.11.2 ± 0.4
Data are presented as mean ± SEM. Data is representative of expected outcomes based on published literature.
Amelioration of Airway Hyperresponsiveness (AHR)

This compound was also effective in reducing AHR to methacholine challenge in the OVA-sensitized and challenged mice. AHR is a hallmark feature of asthma, and its reduction is a key therapeutic goal.

Treatment GroupPenh (at 50 mg/mL Methacholine)
Vehicle4.8 ± 0.6
This compound (1 mg/kg)2.5 ± 0.4
This compound (10 mg/kg)1.5 ± 0.3
Dexamethasone (5 mg/kg, i.p.)1.8 ± 0.3
Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean ± SEM. Data is representative of expected outcomes based on published literature.

Experimental Protocols

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

1. Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.

2. Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

3. Treatment: this compound is administered as a dry powder inhalation 1 hour prior to each OVA challenge. Dexamethasone is administered i.p. 1 hour before each challenge.

4. Outcome Measures (24 hours after the final challenge):

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined by microscopy.

  • Airway Hyperresponsiveness (AHR): Mice are placed in a whole-body plethysmograph, and baseline readings are recorded. AHR is assessed by measuring the change in Penh in response to increasing concentrations of nebulized methacholine.[4]

Experimental Workflow

Day0 Day 0 & 14: Sensitization (OVA i.p.) Day21 Days 21-23: Treatment (this compound or Dexamethasone) Day0->Day21 Challenge Days 21-23: OVA Aerosol Challenge Day21->Challenge Day24 Day 24: Outcome Assessment Challenge->Day24 BAL BAL Fluid Analysis (Cell Counts) Day24->BAL AHR AHR Measurement (Methacholine Challenge) Day24->AHR

Caption: Workflow for the OVA-induced murine asthma model.

Comparison with Other Inhaled JAK Inhibitors

Several other inhaled JAK inhibitors have been investigated for asthma. GDC-0214, another JAK1 inhibitor, showed a dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a biomarker of T2 inflammation, in patients with mild asthma.[5][6] However, its development was discontinued. The preclinical profile of this compound appears comparable, with the added demonstration of efficacy in reducing neutrophilic inflammation in models driven by human allergens, suggesting a potentially broader application.[7]

Conclusion and Future Directions

This compound demonstrates promising preclinical efficacy as a lung-restricted inhaled therapy for asthma. Its ability to potently suppress both eosinophilic and neutrophilic inflammation, as well as airway hyperresponsiveness, positions it as a potential treatment for a broad range of asthma patients. The localized action of this compound is a key advantage, potentially mitigating the systemic side effects associated with oral JAK inhibitors. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects with asthma.

References

Safety Operating Guide

Proper Disposal Procedures for iJak-381 (GDC-0214)

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper disposal of iJak-381 (also known as GDC-0214), a potent and selective Janus kinase (JAK) inhibitor used in laboratory research.[1][2][3] Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance.

Hazard Assessment and Classification

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] It is also considered non-hazardous for transport.[4] However, as a potent bioactive molecule, all waste containing this compound should be handled with care to minimize exposure and environmental release.

Data Presentation: Chemical and Safety Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1831144-46-7[1][2][3]
Molecular Formula C28H28ClF2N9O3[2][3][4]
Molecular Weight 612.04 g/mol [2][3]
Appearance Solid powder[2][3]
Solubility 10 mM in DMSO[2]
Hazard Classification Not a hazardous substance or mixture[4]
Transport Information Not considered hazardous for transport (DOT, IMDG, IATA)[4]

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

3.1. Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

3.2. Waste Segregation and Collection

Proper segregation is the first and most critical step in the waste disposal process.

  • Step 1: Identify Waste Streams. Differentiate between the following types of this compound waste:

    • Unused/Expired Solid Compound: The original solid powder.

    • Contaminated Labware: Items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with this compound.

    • Aqueous/Solvent Solutions: Liquid waste containing dissolved this compound.

  • Step 2: Collect Waste.

    • Solid Waste: Collect unused this compound and contaminated disposable labware in a dedicated, clearly labeled hazardous waste container or a robust, sealable plastic bag. The label should read: "Non-Hazardous Pharmaceutical Waste for Incineration: this compound (CAS: 1831144-46-7)".

    • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and shatter-resistant waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions). Label the container with the full chemical contents, including solvents and the estimated concentration of this compound.

3.3. Consultation and Handover

  • Step 3: Consult with EHS. Contact your institution's Environmental Health and Safety (EHS) department. Inform them of the nature of the waste (non-hazardous research pharmaceutical) and follow their specific guidance for collection and disposal.[5] Even for non-hazardous substances, institutional policies often require specific disposal pathways to ensure compliance with local and federal regulations.[4][6]

  • Step 4: Schedule Waste Pickup. Arrange for the collection of the segregated waste containers by the EHS office or their designated waste management vendor. Do not dispose of any this compound waste in general trash or down the drain.[7]

3.4. Recommended Final Disposal Method

While this compound is not classified as hazardous, the standard best practice for investigational pharmaceutical compounds is destruction via incineration.[5] This ensures the complete breakdown of the active molecule, preventing its release into the environment. Your EHS department will coordinate this final disposal step.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows.

G cluster_prep Step 1: Preparation cluster_seg Step 2: Segregation cluster_contain Step 3: Containment cluster_dispose Step 4: Disposal Path A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (Unused compound, contaminated labware) B->C Segregate into separate streams D Liquid Waste (Solutions containing this compound) B->D Segregate into separate streams E Collect in Labeled, Sealed Solid Waste Container C->E F Collect in Labeled, Sealed Liquid Waste Container D->F G Contact Institutional EHS Office E->G F->G H Follow EHS Guidance for Pickup G->H I Waste collected by approved vendor for incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance based on publicly available safety information. Always consult your institution's specific waste disposal protocols and your Environmental Health and Safety (EHS) office before disposing of any chemical waste.

References

Personal protective equipment for handling iJak-381

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with iJak-381. The following procedural guidance is intended to ensure a safe laboratory environment and minimize exposure risks associated with this potent Janus kinase (JAK) inhibitor.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, it is prudent to handle it with a high degree of caution, consistent with protocols for potent kinase inhibitors.[1] A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect from splashes or airborne particles.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consider double-gloving, especially when handling stock solutions.[2]
Body Protection Impervious Laboratory Coat or GownA disposable, solid-front gown that is resistant to chemical permeation is advised.[1][2]
Respiratory Protection N95 Respirator or HigherRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[2]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational and Disposal Plans

Handling and Storage:

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Receiving Inspect the package for any damage upon arrival. If the container is compromised, handle it as a spill and follow decontamination procedures.
Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is -20°C for long-term stability.[3] Protect from light.
Weighing All weighing of powdered this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2] Use a dedicated, calibrated analytical balance. The work surface should be covered with absorbent, plastic-backed paper.
Solution Preparation When dissolving the compound, slowly add the solvent to the solid to avoid splashing.[2] this compound is soluble in DMSO.[3] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[4]
Spill Management In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear full PPE. For liquid spills, absorb with an inert material (e.g., diatomite).[1] For solid spills, carefully collect the material without creating dust. Decontaminate the area with a suitable cleaning agent.
Disposal Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.[2]

Experimental Protocols

The following is a representative protocol for an in vitro cell-based assay to determine the inhibitory activity of this compound on the JAK/STAT signaling pathway.

STAT3 Luciferase Reporter Assay:

This assay measures the ability of this compound to inhibit cytokine-induced STAT3-mediated gene transcription.

Materials:

  • STAT3 Luciferase Reporter Cell Line (e.g., HEK293 or THP-1 cells stably expressing a STAT3-responsive luciferase reporter construct)[5]

  • Cell culture medium and supplements

  • This compound

  • Cytokine stimulant (e.g., Interleukin-6 [IL-6])

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • One day prior to the experiment, seed the STAT3 luciferase reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[5]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the cells and add 50 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Prepare a solution of the cytokine stimulant (e.g., IL-6) in culture medium at 2x the final desired concentration.

    • Add 50 µL of the cytokine solution to each well (except for the unstimulated control wells).

    • Incubate for 6-24 hours at 37°C.[6]

  • Luciferase Activity Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.[7]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a control (e.g., unstimulated cells or cells treated with vehicle).

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway Inhibition by this compound:

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1][8] Cytokines or growth factors bind to their receptors, leading to the activation of associated JAKs.[8] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[8] this compound is a potent inhibitor of JAK1 and JAK2, thereby blocking this signaling cascade.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus iJak381 This compound iJak381->JAK Inhibits Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity:

The following diagram illustrates the key steps in the experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start Cell_Seeding Seed Reporter Cells Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Cytokine_Stimulation Stimulate with Cytokine Compound_Treatment->Cytokine_Stimulation Luminescence_Measurement Measure Luminescence Cytokine_Stimulation->Luminescence_Measurement Data_Analysis Analyze Data (IC50) Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based luciferase reporter assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.